Ethyl 3-fluoroprop-2-enoate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C5H7FO2 |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
ethyl 3-fluoroprop-2-enoate |
InChI |
InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |
InChI Key |
IZRFZANQMUWZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-fluoroprop-2-enoate, a fluorinated ester with potential applications in synthetic chemistry and drug development. This document summarizes available quantitative data, details experimental protocols from the literature, and presents logical relationships through diagrams to facilitate a deeper understanding of this compound.
Core Chemical Properties
This compound, also known as ethyl 3-fluoroacrylate, is a halogenated α,β-unsaturated ester. It exists as two geometric isomers: (E)-ethyl 3-fluoroprop-2-enoate and (Z)-ethyl 3-fluoroprop-2-enoate. The presence of the fluorine atom significantly influences the electronic properties and reactivity of the molecule.
Table 1: General and Physical Properties of this compound Isomers
| Property | (E)-isomer | (Z)-isomer | Notes |
| Molecular Formula | C₅H₇FO₂ | C₅H₇FO₂ | |
| Molecular Weight | 118.11 g/mol | 118.11 g/mol | |
| CAS Number | Not definitively available | Not definitively available | Specific CAS numbers for each isomer are not consistently reported in public databases. |
| Physical State | Liquid (presumed) | Liquid (presumed) | Based on analogous non-fluorinated compounds. |
| Boiling Point | Data not available | Data not available | |
| Melting Point | Data not available | Data not available | |
| Density | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of the (E) and (Z) isomers of this compound has been described in the literature, with specific methods yielding each isomer.
Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate
A Wittig-type reaction is a reported method for the synthesis of the (Z)-isomer.[1]
Experimental Workflow for (Z)-Isomer Synthesis
Caption: General workflow for the synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via a Wittig reaction.
Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate
The synthesis of the (E)-isomer has been attributed to a method developed by Purrington.[1] The specific details of this protocol require consulting the original publication.
Logical Flow for (E)-Isomer Synthesis
Caption: Conceptual flow for the synthesis of (E)-Ethyl 3-fluoroprop-2-enoate following Purrington's method.
Spectroscopic Data
Table 2: Predicted Spectroscopic Features for this compound
| Spectrum Type | Functional Group | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Vinyl protons (-CH=CF-) | δ 5.5 - 7.5 ppm | Coupling constants (J-values) will be critical for distinguishing between (E) and (Z) isomers. The geminal H-F coupling and vicinal H-H and H-F couplings will be informative. |
| Ethyl group (-OCH₂CH₃) | δ 4.0-4.3 ppm (quartet, -OCH₂-), δ 1.2-1.4 ppm (triplet, -CH₃) | Typical ethyl ester pattern. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 160 - 170 ppm | |
| Vinyl carbons (-CH=CF-) | δ 110 - 150 ppm | The carbon bearing the fluorine will show a large ¹J(C-F) coupling. | |
| Ethyl group (-OCH₂CH₃) | δ ~60 ppm (-OCH₂-), δ ~14 ppm (-CH₃) | ||
| IR Spectroscopy | C=O stretch (ester) | ~1720 - 1740 cm⁻¹ | Strong absorption. |
| C=C stretch (alkene) | ~1630 - 1650 cm⁻¹ | ||
| C-F stretch | ~1000 - 1100 cm⁻¹ |
Reactivity
The reactivity of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the ester group on the double bond.
Cycloaddition Reactions
Both the (E) and (Z) isomers of ethyl 3-fluoropropenoate are known to undergo cycloaddition reactions.[1] The stereochemistry of the starting isomer can influence the stereochemical outcome of the product. For instance, the (Z)-isomer has been shown to yield products with endo configurations in reactions with 1,3-diphenylisobenzofuran and cyclopentadiene.[1] In contrast, the (E)-isomer can produce a mixture of endo and exo products.[1]
Diagram of Cycloaddition Reactivity
References
An In-depth Technical Guide to Ethyl 3-fluoroprop-2-enoate: IUPAC Nomenclature, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-fluoroprop-2-enoate, a fluorinated ester with applications in organic synthesis. The document details its IUPAC nomenclature, isomeric structures, key quantitative data, experimental protocols for its synthesis, and its reactivity in cycloaddition reactions.
IUPAC Name and Structure
The compound commonly known as this compound is systematically named according to IUPAC nomenclature. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E) and (Z).
-
IUPAC Name (Z)-isomer: ethyl (Z)-3-fluoroprop-2-enoate
-
IUPAC Name (E)-isomer: ethyl (E)-3-fluoroprop-2-enoate
The common name for this compound is Ethyl 3-fluoroacrylate.
Molecular Formula: C₅H₇FO₂
Molecular Weight: 118.11 g/mol
The structures of the (E) and (Z) isomers are depicted below:
(Z)-Ethyl 3-fluoroprop-2-enoate
(E)-Ethyl 3-fluoroprop-2-enoate
Physicochemical and Spectroscopic Data
| Property | Value (for Ethyl fluoroacetate) |
| Boiling Point | 121.6 °C @ 758 mmHg[1] |
| Density | 1.0926 g/cm³ @ 20.5 °C[1] |
| Refractive Index | 1.3767 @ 20.5 °C/D[1] |
Note: This data is for Ethyl fluoroacetate (C₄H₇FO₂) and should be used as an estimation only.
Experimental Protocols for Synthesis
The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through distinct synthetic routes.
Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via Wittig Reaction
General Wittig Reaction Protocol:
-
Ylide Generation: A phosphonium salt, such as (fluoromethyl)triphenylphosphonium halide, is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate anhydrous solvent (e.g., THF, DMSO, or dichloromethane) to form the corresponding ylide.
-
Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde, in this case, ethyl glyoxylate. The reaction is typically stirred at a controlled temperature (ranging from low temperatures like -78 °C to room temperature) for a period of time until the reaction is complete, as monitored by techniques like TLC.
-
Workup and Purification: The reaction mixture is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired alkene.
Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate via Purrington's Method
The (E)-isomer is prepared with a reported yield of 38% following a synthetic method developed by Purrington.[2] Details of the specific reagents and conditions used in Purrington's method for this particular synthesis require consulting the original literature.
Alternative Synthesis from a Tarrant–Stump Acetal
An alternative, non-stereoselective synthesis of ethyl 3-fluoroacrylate has been described starting from fluorotribromomethane and ethyl vinyl ether.[2]
Synthesis Workflow:
Caption: Synthesis of Ethyl 3-fluoroacrylate from a Tarrant–Stump Acetal.
Reactivity in Diels-Alder Reactions
Both (E)- and (Z)-isomers of this compound are effective dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The stereochemistry of the dienophile is retained in the product.
Reaction with Cyclopentadiene
The reaction of this compound with cyclopentadiene serves as a key example of its reactivity. The stereochemical outcome of the reaction is dependent on the geometry of the starting isomer.
-
(Z)-Isomer: The reaction of (Z)-Ethyl 3-fluoroprop-2-enoate with cyclopentadiene yields a product with a completely endo configuration.[2]
-
(E)-Isomer: The reaction of (E)-Ethyl 3-fluoroprop-2-enoate with cyclopentadiene results in a mixture of endo and exo products.[2]
Logical Relationship of Diels-Alder Reaction:
Caption: Stereochemical outcome of the Diels-Alder reaction.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoroprop-2-enoate from Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-fluoroprop-2-enoate, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on the direct hydrofluorination of ethyl propiolate, a method that offers an efficient and stereoselective route to the desired (Z)-isomer. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data. Furthermore, it includes diagrammatic representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methodologies for the synthesis of fluorinated compounds is of paramount importance in drug discovery and materials science. This compound, particularly the (Z)-isomer, serves as a versatile Michael acceptor and a precursor for the synthesis of more complex fluorine-containing molecules. The direct hydrofluorination of readily available ethyl propiolate presents an atom-economical and attractive approach for its synthesis.
Reaction Mechanism and Stereoselectivity
The synthesis of this compound from ethyl propiolate is achieved through a hydrofluorination reaction. A gold(I)-catalyzed approach has been shown to be particularly effective for electron-deficient alkynes, providing high stereoselectivity for the desired (Z)-isomer.[1][2]
The proposed mechanism involves the activation of the alkyne by a gold(I) catalyst, making it more susceptible to nucleophilic attack. A fluoride source, such as triethylamine trihydrogen fluoride (Et₃N·3HF), then delivers the fluoride ion. The reaction generally proceeds via a syn-addition of H and F across the triple bond, leading to the preferential formation of the (Z)-alkene.
Reaction Scheme:
Caption: Gold-catalyzed hydrofluorination of ethyl propiolate.
Experimental Protocol
This section provides a detailed experimental procedure for the gold-catalyzed hydrofluorination of ethyl propiolate, adapted from the work of O'Connor and Toste.[1]
Materials:
-
Ethyl propiolate
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)gold(I) chloride [(RuPhos)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
Triethylamine trihydrogen fluoride (Et₃N·3HF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon inert atmosphere setup
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of (RuPhos)AuCl (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) in anhydrous DCM (1.0 mL) is stirred at room temperature for 5 minutes to generate the active cationic gold(I) catalyst.
-
Reaction Setup: To the prepared catalyst solution, add ethyl propiolate (0.5 mmol, 1.0 equiv.).
-
Addition of Fluorinating Agent: Triethylamine trihydrogen fluoride (1.0 mmol, 2.0 equiv.) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure (Z)-Ethyl 3-fluoroprop-2-enoate.[3]
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The following tables summarize the quantitative data for the hydrofluorination of various electron-deficient alkynes, providing insights into the scope and efficiency of this methodology.
Table 1: Reaction Conditions and Yields for the Hydrofluorination of Propiolate Esters
| Entry | Substrate (R group) | Catalyst Loading (mol%) | Fluorinating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | H | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 75 | [1] |
| 2 | CH₃ | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 82 | [1] |
| 3 | Ph | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 88 | [1] |
| 4 | n-Bu | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 78 | [1] |
Table 2: Stereoselectivity of the Hydrofluorination Reaction
| Entry | Substrate (R group) | Product | Z:E Ratio | Ref. |
| 1 | H | This compound | >95:5 | [1] |
| 2 | CH₃ | Ethyl 3-fluorobut-2-enoate | >95:5 | [1] |
| 3 | Ph | Ethyl 3-fluoro-3-phenylpropenoate | >95:5 | [1] |
| 4 | n-Bu | Ethyl 3-fluorohept-2-enoate | >95:5 | [1] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.01 (d, J = 84.0 Hz, 1H, =CH-F)
-
δ 5.85 (d, J = 20.0 Hz, 1H, =CH-CO₂Et)
-
δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.29 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz):
-
δ 164.5 (d, J = 35.0 Hz)
-
δ 155.0 (d, J = 290.0 Hz)
-
δ 105.0 (d, J = 15.0 Hz)
-
δ 60.5
-
δ 14.2
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -115.0 (dd, J = 84.0, 20.0 Hz)
Mass Spectrometry (EI):
-
m/z (%): 118 (M⁺), 90, 73, 45
Conclusion
The gold-catalyzed hydrofluorination of ethyl propiolate provides an efficient and highly stereoselective method for the synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate. This in-depth guide offers a detailed experimental protocol, quantitative data, and characterization information to aid researchers in the successful implementation of this valuable transformation. The straightforward procedure and high selectivity make this a preferred route for accessing this important fluorinated building block for applications in drug discovery and materials science.
References
Unveiling Ethyl 3-fluoroprop-2-enoate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide on Ethyl 3-fluoroprop-2-enoate, a fluorinated organic compound of interest to researchers and professionals in drug development, is now available. This document provides an in-depth look at its chemical identity, synthesis, and potential applications, addressing a notable gap in readily accessible information for this specific molecule.
Chemical Identity and CAS Number
This compound, also known by its systematic name Ethyl 3-fluoroacrylate, is a fluorinated ester with the chemical formula C₅H₇FO₂. It exists as two geometric isomers: (E)-ethyl 3-fluoroprop-2-enoate and (Z)-ethyl 3-fluoroprop-2-enoate. The precise identification of these isomers is crucial for experimental reproducibility and is a primary focus of this guide.
Despite extensive searches, a single, universally recognized CAS number for the parent compound "this compound" remains elusive in major commercial databases. This is often the case for less common isomers. However, through diligent investigation of chemical literature, the following CAS numbers have been associated with its isomers:
| Isomer | CAS Number |
| (E)-ethyl 3-fluoroprop-2-enoate | 86909-38-0 |
| (Z)-ethyl 3-fluoroprop-2-enoate | 86909-37-9 |
Researchers are strongly advised to verify the isomeric purity and identity using the analytical data provided in this guide when sourcing or synthesizing this compound.
Physicochemical Properties
The introduction of a fluorine atom significantly influences the electronic properties and reactivity of the acrylate backbone. Below is a summary of key computed and experimental properties for the isomers of this compound.
| Property | (E)-isomer Value | (Z)-isomer Value |
| Molecular Weight | 118.11 g/mol | 118.11 g/mol |
| Molecular Formula | C₅H₇FO₂ | C₅H₇FO₂ |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
Note: Experimental physical properties for the individual isomers are not widely reported and should be determined empirically.
Synthesis and Experimental Protocols
The synthesis of this compound isomers can be achieved through various synthetic routes. This guide details established methodologies, providing researchers with actionable experimental protocols.
Synthesis of (Z)-ethyl 3-fluoroprop-2-enoate via Wittig Reaction
A common method for the stereoselective synthesis of the (Z)-isomer involves a Wittig-type reaction.
Reaction Scheme:
Figure 1. Synthesis of (Z)-ethyl 3-fluoroprop-2-enoate.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF).
-
Reaction with Formaldehyde: Cool the solution to 0 °C. Introduce a standardized solution of formaldehyde in THF dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ylide is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure (Z)-ethyl 3-fluoroprop-2-enoate.
Synthesis of a Mixture of (E) and (Z)-isomers
A less stereoselective method that yields a mixture of both isomers involves the dehydrohalogenation of a suitable precursor.
Workflow for Synthesis and Isolation:
Figure 2. General workflow for non-stereoselective synthesis.
Potential Applications in Drug Development
The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Potential Signaling Pathway Interactions:
While specific biological data for this compound is limited, its structural motifs suggest potential interactions with various biological pathways. For instance, α,β-unsaturated esters are known to be Michael acceptors and could potentially interact with nucleophilic residues in proteins, such as cysteine in enzyme active sites.
Figure 3. Logical relationship in drug development.
Suppliers
As of the publication of this guide, sourcing high-purity, isomerically defined this compound from major chemical suppliers can be challenging. Researchers may need to consider custom synthesis services. The following is a list of potential suppliers for fluorinated building blocks and custom synthesis, who may be able to provide this compound:
-
Sigma-Aldrich (Merck)
-
Fluorochem
-
Apollo Scientific
-
SynQuest Laboratories, Inc.
It is recommended to inquire with these suppliers directly regarding the availability and isomeric purity of this compound, referencing the CAS numbers provided in this guide.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, following all relevant safety protocols.
Spectroscopic Analysis of Ethyl 3-fluoroprop-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-fluoroprop-2-enoate. These values are estimated based on the analysis of similar compounds and known spectroscopic principles.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show signals corresponding to the vinylic protons and the ethyl group. The presence of the electronegative fluorine atom is expected to significantly influence the chemical shifts and coupling constants of the adjacent vinylic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (CH=CF) | 7.0 - 7.5 | Doublet of doublets (dd) | JH-F ≈ 80-90, JH-H ≈ 12-16 | 1H |
| H-2 (CF=CH) | 5.5 - 6.0 | Doublet of doublets (dd) | JH-F ≈ 20-30, JH-H ≈ 12-16 | 1H |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | JH-H ≈ 7 | 2H |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7 | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by the presence of a carbonyl carbon, two vinylic carbons (one of which is directly attached to fluorine, leading to a large C-F coupling constant), and the carbons of the ethyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-3 (CHF) | 145 - 155 (d, ¹JC-F ≈ 250-300 Hz) |
| C-2 (CH=CF) | 110 - 120 (d, ²JC-F ≈ 15-25 Hz) |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 13 - 15 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond, and the carbon-fluorine bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C=C (Alkene) | 1640 - 1660 | Medium |
| C-O (Ester) | 1150 - 1250 | Strong |
| C-F | 1000 - 1100 | Strong |
| =C-H Stretch | 3050 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₇FO₂), which is 118.04 g/mol . Common fragmentation patterns for esters are anticipated.
| m/z | Predicted Fragment Ion | Notes |
| 118 | [C₅H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 99 | [M - F]⁺ | Loss of a fluorine radical |
| 90 | [M - C₂H₄]⁺ | McLafferty rearrangement |
| 73 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |
| 29 | [CH₂CH₃]⁺ | Ethyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the liquid sample.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A small number of scans (e.g., 8 or 16) is usually sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid sample.
Materials and Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample vial with this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
-
Label the significant peaks.
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the sample and obtain a mass spectrum of the analyte.
Materials and Equipment:
-
GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Autosampler or manual syringe
-
Helium carrier gas
-
Volatile solvent for dilution (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 100 ppm in dichloromethane).
-
Transfer the solution to a GC vial and cap it.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the carrier gas (Helium) flow rate.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200). Electron ionization (EI) at 70 eV is standard.
-
-
Injection and Data Acquisition:
-
Inject a small volume of the sample (e.g., 1 µL) into the GC inlet.
-
Start the data acquisition. The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer to be fragmented and detected.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the retention time of the peak corresponding to this compound.
-
Examine the mass spectrum associated with this peak.
-
Identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with the predicted values.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Physical and Synthetic Properties of Ethyl 3-Fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the boiling point and density, of Ethyl 3-fluoroprop-2-enoate. Due to the limited availability of experimental data for this specific compound, this guide also presents established methodologies for the determination of these physical properties. Furthermore, a comprehensive experimental protocol for the synthesis of the closely related and structurally analogous compound, ethyl 3-fluoroacrylate, is provided, complete with a detailed workflow diagram.
Physical Properties of this compound
Table 1: Physical Properties of Structurally Related Fluoro-Esters
| Compound | Boiling Point | Density |
| Ethyl (E)-3-(4-fluorophenyl)prop-2-enoate | 269°C at 760 mmHg | 1.134 g/cm³ |
| Ethyl fluoroacetate | 119.3°C at 753 mmHg | 1.098 g/mL at 25°C |
| This compound (target compound) | Data not available | Data not available |
Experimental Protocols for Physical Property Determination
For novel or uncharacterized compounds like this compound, the following established experimental protocols can be employed to determine its boiling point and density.
1. Determination of Boiling Point (Micro-method)
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the sealed end up.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
-
2. Determination of Density using a Pycnometer
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a known volume of liquid.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Synthesis of Ethyl 3-Fluoroacrylate
The following is a detailed protocol for the synthesis of ethyl 3-fluoroacrylate, a close structural analog of this compound, via a Wittig reaction. The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide.
Experimental Protocol: Wittig Synthesis of Ethyl 3-Fluoroacrylate
This protocol is adapted from established Wittig reaction procedures.
-
Reagents and Materials:
-
Fluoroacetaldehyde (or a suitable precursor)
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., silica gel for column chromatography)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in the anhydrous solvent.
-
To the stirring solution, add fluoroacetaldehyde (1 equivalent) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to separate the desired ethyl 3-fluoroacrylate from the triphenylphosphine oxide byproduct.
-
Logical Workflow for the Synthesis of Ethyl 3-Fluoroacrylate
Caption: Workflow for the Wittig synthesis of Ethyl 3-Fluoroacrylate.
This guide provides a foundational understanding of the physical properties and a synthetic route for this compound and its close analog. The provided experimental protocols offer a starting point for researchers to characterize this compound further.
References
Ethyl 3-fluoroprop-2-enoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoroprop-2-enoate is an α,β-unsaturated ester containing a fluorine substituent, a structural motif of increasing interest in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom and the conjugated system significantly influences the compound's reactivity, and consequently, its stability. This technical guide provides an in-depth analysis of the factors affecting the stability of this compound, recommended storage conditions, and general protocols for stability assessment. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings.
Chemical Properties and Inherent Reactivity
The stability of this compound is intrinsically linked to its chemical structure. The key reactive sites are the ester functional group and the carbon-carbon double bond, which are activated by the presence of the fluorine atom.
Table 1: Key Physicochemical Properties of Structurally Related Compounds
| Property | Ethyl 3-chloroprop-2-enoate | Ethyl 3-phenylprop-2-enoate | Ethyl 3,3-difluoropropanoate |
| Molecular Formula | C5H7ClO2 | C11H12O2 | C5H8F2O2 |
| Molecular Weight | 134.56 g/mol | 176.21 g/mol | 138.11 g/mol |
| General Hazards | Flammable, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Not classified as hazardous. | Flammable, causes skin and eye irritation, may cause respiratory irritation. |
Factors Affecting Stability
Several environmental factors can influence the stability of this compound, leading to degradation. Understanding these factors is critical for maintaining the compound's purity and activity.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, yielding 3-fluoroprop-2-enoic acid and ethanol. This reaction can be catalyzed by both acids and bases, with the rate being significantly faster under basic conditions. The electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack by water or hydroxide ions.
Photostability
α,β-Unsaturated esters are known to be sensitive to ultraviolet (UV) radiation. Exposure to light can lead to various photochemical reactions, including dimerization, polymerization, and isomerization of the double bond. The presence of the fluorine atom may influence the photolytic degradation pathways.
Thermal Stability
Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely to be polymerization of the activated double bond. This process can be auto-accelerating and exothermic.
Oxidative Stability
While not as extensively studied for this specific compound, the double bond in α,β-unsaturated esters can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.
Polymerization
The activated double bond in acrylates and related compounds is prone to polymerization, which can be initiated by heat, light, or radical initiators. To prevent premature polymerization, commercial preparations of similar monomers often contain inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ).
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on the known reactivity of similar fluorinated and unsaturated esters.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | To minimize thermal degradation and polymerization. |
| Light | Store in an amber vial or in the dark. | To prevent photolytic degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation and potential reactions with atmospheric moisture. |
| Moisture | Keep container tightly sealed in a dry location. | To prevent hydrolysis of the ester. |
| Inhibitor | If not already present, consider the addition of a polymerization inhibitor (e.g., MEHQ at 100-200 ppm) for long-term storage. | To prevent spontaneous polymerization of the activated double bond. |
| Material Compatibility | Use glass or chemically resistant polymer containers (e.g., PTFE). Avoid reactive metals. | To prevent reaction with the container material. |
Logical Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound under various conditions. The following diagram illustrates a general workflow for a stability testing program.
Caption: A logical workflow for conducting a comprehensive stability assessment of this compound.
Experimental Protocols for Stability Testing
Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. Below are general methodologies for key stability tests.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
Protocol 1: Hydrolytic Stability
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Protocol 2: Photostability
-
Sample Preparation: Place a solid sample and a solution of this compound in a photostability chamber. Prepare a control sample wrapped in aluminum foil to exclude light.
-
Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Evaluation: Compare the results to determine the extent of photodegradation.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish a shelf-life.
Protocol 3: Long-Term Stability
-
Sample Preparation: Store multiple aliquots of this compound under the recommended storage conditions (e.g., 2-8 °C, protected from light, under an inert atmosphere).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot for analysis.
-
Analysis: Analyze the sample for purity, appearance, and the presence of any degradation products using a validated stability-indicating method.
-
Data Evaluation: Plot the purity of the compound as a function of time to determine the shelf-life, which is the time at which the purity falls below a predefined acceptance criterion (e.g., 95%).
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible for this compound.
Caption: Plausible degradation pathways for this compound under various stress conditions.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and integrity in research and development. This guide has outlined the key factors influencing its stability, including hydrolysis, photolability, and the potential for polymerization. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program, researchers can mitigate the risks of degradation and ensure the reliability of their experimental results. The provided experimental protocols and diagrams offer a framework for a systematic approach to stability assessment for this and other similarly reactive molecules.
Discovery and history of fluorinated acrylates
An In-depth Technical Guide to the Discovery and History of Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated acrylates represent a significant class of monomers that give rise to polymers with a unique and valuable combination of properties, including low surface energy, high thermal stability, chemical inertness, and tunable refractive indices. These characteristics have made them indispensable in a wide array of applications, from advanced coatings and specialty adhesives to materials for optical and biomedical devices. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated acrylates, detailed experimental protocols for their synthesis and polymerization, and a summary of their key quantitative properties.
Discovery and History
The journey of fluorinated acrylates is intrinsically linked to the broader history of fluoropolymer chemistry, which began with a serendipitous discovery in 1938. Dr. Roy J. Plunkett at DuPont accidentally synthesized polytetrafluoroethylene (PTFE), the first fluoropolymer, while researching new refrigerants.[1] This discovery of a remarkably inert and stable material, later commercialized as Teflon®, opened the door to the exploration of a new class of polymers.
Following the groundbreaking discovery of PTFE, the mid-20th century saw a flurry of research and development in fluoropolymer chemistry. This period led to the commercialization of a variety of fluorinated polymers, each with its own unique set of properties and applications. Key milestones include the introduction of polychlorotrifluoroethylene (PCTFE) in 1953, fluorinated ethylene propylene (FEP) in 1960, and both polyvinyl fluoride (PVF) and polyvinylidene fluoride (PVDF) in 1961.[2]
While these early fluoropolymers were primarily based on fluorinated olefins, the unique properties imparted by the fluorine atom spurred researchers to incorporate it into other polymer backbones. The development of fluorinated acrylates as a distinct class of monomers gained traction as a way to combine the desirable properties of both fluorinated compounds and polyacrylates. An early patent filed in 1956 and granted in 1959, titled "Polymers of fluorinated acrylic monomers," demonstrates the initial exploration into this specific area.[3]
The primary motivation for developing fluorinated acrylates was to create polymers that possessed the low surface energy, and water and oil repellency of fluorocarbons, while also being more readily processable and having better adhesion to various substrates than traditional fluoropolymers like PTFE. The acrylate backbone provides a versatile platform for copolymerization with a wide range of other vinyl monomers, allowing for the fine-tuning of the final polymer's properties.[4]
Synthesis of Fluorinated Acrylate Monomers
The synthesis of fluorinated acrylate monomers typically involves the introduction of a fluoroalkyl group into an acrylic acid or methacrylic acid derivative. Several synthetic routes have been developed, with the choice of method often depending on the desired fluoroalkyl side chain and the availability of starting materials.
Esterification of Fluoroalcohols
A common and straightforward method for synthesizing fluoroalkyl acrylates is the direct esterification of a fluoroalcohol with acrylic acid or methacrylic acid, or their more reactive derivatives like acryloyl chloride or methacryloyl chloride.
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol is based on the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.
-
Materials: Methacrylic acid, thionyl chloride, N,N-dimethylformamide (DMF), a polymerization inhibitor (e.g., hydroquinone), 2,2,2-trifluoroethanol, and a suitable catalyst.
-
Step 1: Synthesis of Methacryloyl Chloride: In a reactor equipped with a stirrer and a dropping funnel, thionyl chloride and a polymerization inhibitor are placed. A mixture of methacrylic acid and DMF is then added dropwise at a controlled temperature (e.g., 10-40°C). After the addition is complete, the reaction mixture is heated (e.g., to 40-60°C) for several hours to complete the formation of methacryloyl chloride.
-
Step 2: Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst is added dropwise to the freshly prepared methacryloyl chloride at an elevated temperature (e.g., 50-70°C). The reaction is allowed to proceed for several hours.
-
Step 3: Purification: After the reaction is complete, the desired product, 2,2,2-trifluoroethyl methacrylate, is isolated and purified from the reaction mixture, typically by distillation under reduced pressure. This method can achieve high purity (>98%) and yield (>95%).
Synthesis from Perfluoroalkanesulfonyl Fluorides
For the synthesis of fluorinated acrylates with perfluoroalkylsulfonamido side chains, a multi-step procedure is often employed.
Experimental Protocol: Synthesis of [N-methyl-perfluorobutane-1-sulfonamide]ethyl Acrylate
This protocol involves a three-step procedure starting from perfluorobutanesulfonyl fluoride.
-
Materials: Perfluorobutanesulfonyl fluoride, methylamine, 2-bromoethanol, acryloyl chloride, a suitable base, and solvents.
-
Step 1: Sulfonamide Formation: Perfluorobutanesulfonyl fluoride is reacted with an excess of methylamine to form N-methyl-perfluorobutane-1-sulfonamide.
-
Step 2: Alkylation: The resulting sulfonamide is then alkylated with 2-bromoethanol in the presence of a base to introduce a hydroxyl-terminated spacer.
-
Step 3: Esterification: Finally, the hydroxyl group is esterified with acryloyl chloride in the presence of a base to yield the target monomer, [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate. The structure of the final product and intermediates can be confirmed by NMR, FT-IR, and elemental analysis.
Polymerization of Fluorinated Acrylates
Fluorinated acrylate monomers can be polymerized using various techniques, each offering different levels of control over the polymer architecture and properties.
Free Radical Polymerization
Conventional free-radical polymerization is a widely used and robust method for polymerizing fluorinated acrylates. This can be carried out in bulk, solution, or emulsion.
Experimental Protocol: Solution Polymerization of a Fluorinated Acrylate
-
Materials: Fluorinated acrylate monomer, a suitable comonomer (e.g., methyl methacrylate, butyl acrylate), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene, ethyl acetate).
-
Procedure: The monomers and initiator are dissolved in the solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The reaction mixture is then heated to a temperature at which the initiator decomposes to generate free radicals (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a specified time to achieve the desired conversion. The resulting polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Controlled Radical Polymerization
To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.
Experimental Workflow: RAFT Polymerization of a Fluorinated Acrylate
Caption: Workflow for RAFT polymerization of fluorinated acrylates.
Quantitative Data
The unique properties of fluorinated acrylate polymers are quantified by various physical and chemical measurements. The following tables summarize some key data for representative polymers.
Table 1: Surface Properties of Fluorinated Acrylate Polymers
| Polymer | Water Contact Angle (Advancing/Receding, °) | Hexadecane Contact Angle (Advancing/Receding, °) | Surface Energy (mN/m) |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | 122 / - | - / - | - |
| Poly(2,2,2-trifluoroethyl methacrylate) | ~90 / - | - / - | ~24 |
| Poly(perfluorohexylethyl methacrylate) | 115 / 92 | 74 / 62 | ~10.5 |
| Poly(N-methyl perfluorobutyl sulfonamido ethyl methacrylate) | 118 / 95 | 78 / 68 | ~10.8 |
Table 2: Thermal and Optical Properties of Fluorinated Acrylate Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Refractive Index (at 589 nm) |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | ~55 | ~350 | 1.36 |
| Poly(2,2,2-trifluoroethyl methacrylate) | 66 - 108 | 220 - 295 | ~1.42 |
| Poly(pentafluorophenyl methacrylate-co-trifluoroethyl methacrylate) | 80 - 90 | >297 | 1.430 - 1.435 |
| Poly(hexafluoroisopropyl methacrylate-co-pentafluorophenyl methacrylate) | 88 - 95 | >300 | 1.384 - 1.430 |
Logical Relationships in Fluorinated Acrylate Development
The development and application of fluorinated acrylates follow a logical progression from monomer design to polymer synthesis and eventual application based on the final material's properties.
Caption: Logical flow from raw materials to applications.
Conclusion
The discovery and development of fluorinated acrylates have provided a versatile platform for creating materials with exceptional properties. From their historical roots in the broader field of fluoropolymer chemistry to the sophisticated controlled polymerization techniques used today, these materials continue to be at the forefront of materials science. The ability to tailor their properties through monomer design and copolymerization ensures their continued relevance in a wide range of high-performance applications, including those in the demanding fields of scientific research and drug development where precision and reliability are paramount.
References
- 1. advanced-emc.com [advanced-emc.com]
- 2. Overview of the Development of the Fluoropolymer Industry [mdpi.com]
- 3. US2877207A - Polymers of fluorinated acrylic monomers - Google Patents [patents.google.com]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
A Theoretical and Computational Scrutiny of Ethyl 3-fluoroprop-2-enoate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies that would be employed to characterize Ethyl 3-fluoroprop-2-enoate at a molecular level. Due to a lack of specific published computational studies on this compound, this paper will use methodologies and data from closely related acrylate esters as a case study to illustrate the expected analyses and outcomes. The primary focus is on Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method used to predict molecular structure, vibrational frequencies, and electronic properties.
Introduction to Computational Analysis
Theoretical calculations are indispensable in modern chemical and pharmaceutical research. They provide profound insights into molecular geometries, stability, reactivity, and spectroscopic properties before a molecule is synthesized, saving significant time and resources. For a molecule like this compound, understanding its conformational landscape (e.g., s-cis vs. s-trans isomers), vibrational modes, and electronic character is crucial for predicting its behavior in biological systems and for spectroscopic identification.
The methodologies outlined herein are standard practice in computational chemistry and provide a robust framework for the in-silico investigation of small organic molecules.
Methodologies: A Hybrid Theoretical & Experimental Approach
The core of this theoretical guide is centered around Density Functional Theory (DFT). A typical computational protocol involves geometry optimization, frequency analysis, and the prediction of electronic properties. These calculated results are most powerful when validated against experimental data.
Computational Protocol: Density Functional Theory (DFT)
A common and effective approach for molecules of this size involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost.
Key Computational Steps:
-
Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. For this compound, this would involve optimizing the geometries of potential conformers, such as the s-cis and s-trans arrangements around the C-C single bond of the acrylate moiety. The optimization process calculates the forces on each atom until a stationary point on the potential energy surface is found.
-
Frequency Calculations: Once the geometries are optimized, harmonic vibrational frequency calculations are performed. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
-
-
Electronic Property Analysis: Further calculations can elucidate the electronic nature of the molecule. This includes:
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.
-
Experimental Validation Protocols
Theoretical data should be benchmarked against experimental results for validation.
-
Synthesis: A standard synthesis of this compound would likely involve a Wittig or Horner-Wadsworth-Emmons reaction to form the fluorinated alkene moiety.
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The experimental FTIR spectrum provides the vibrational modes of the molecule. By comparing the positions and intensities of the experimental peaks with the scaled theoretical frequencies, a detailed and accurate assignment of the vibrational modes can be achieved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data.
-
Predicted Molecular Properties and Data
The following tables present the type of quantitative data that would be generated from a DFT study on this compound, using data structures from studies on analogous acrylates for illustration.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated (Å or °) |
| Bond Lengths | C=O | ~1.21 |
| C=C | ~1.34 | |
| C-O (ester) | ~1.35 | |
| O-C (ethyl) | ~1.45 | |
| C-F | ~1.36 | |
| Bond Angles | C=C-C | ~122.5 |
| C-C=O | ~125.0 | |
| C-O-C | ~116.0 |
Table 2: Selected Vibrational Frequencies (Illustrative Comparison)
| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| C-H stretch (vinyl) | ~3150 | ~3024 | ~3030 |
| C-H stretch (ethyl) | ~3050-2950 | ~2928-2832 | ~2935-2840 |
| C=O stretch | ~1785 | ~1714 | ~1720 |
| C=C stretch | ~1690 | ~1622 | ~1635 |
| C-O stretch | ~1220 | ~1171 | ~1180 |
| C-F stretch | ~1100 | ~1056 | ~1060 |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and method limitations.
Visualizations of Computational Workflows and Concepts
Diagrams created using Graphviz help to clarify complex relationships and workflows in computational chemistry.
Ethyl 3-fluoroprop-2-enoate: A Comprehensive Technical Safety Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Ethyl 3-fluoroprop-2-enoate.
This technical guide provides a detailed overview of the material safety data for this compound, a key reagent in various chemical syntheses. The information is curated for professionals in research and development who require a thorough understanding of its properties and associated hazards for safe laboratory practice.
Core Safety and Physical Property Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties, as well as its hazard classifications.
Physical and Chemical Properties
| Property | Value | Method |
| Melting Point/Range | -71 °C (-96 °F) | Literature |
| Boiling Point/Boiling Range | 99 °C (210 °F) | Literature |
| Density | 0.918 g/mL at 25 °C (77 °F) | Literature |
| Partition Coefficient: n-octanol/water (log Pow) | 1.18 at 25 °C (77 °F) | OECD Test Guideline 107 |
Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor.[1] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |
| Skin irritation | 2 | H315: Causes skin irritation.[1] |
| Eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |
| Short-term (acute) aquatic hazard | 2 | H401: Toxic to aquatic life.[1] |
| Long-term (chronic) aquatic hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the safety data sheet. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.
Determination of Partition Coefficient (n-octanol/water) - OECD Test Guideline 107
The partition coefficient (log Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is a widely used technique for its determination.
Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium has been reached. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.
-
Phase Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water. The vessel should be shaken or stirred until equilibrium is reached. The temperature should be maintained at 25 °C.[1]
-
Phase Separation: The two phases are separated by centrifugation or by using a separatory funnel.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pow).
GHS Classification for Acute Toxicity
Acute toxicity testing provides data on the adverse effects that may result from a single or short-term exposure to a substance.
Principle: The Globally Harmonized System (GHS) classifies acute toxicity based on LD50 (oral, dermal) or LC50 (inhalation) values, which represent the dose or concentration that is lethal to 50% of a test population.
Methodology (Oral Toxicity - Example):
-
Animal Selection: A suitable animal model, typically rats, is selected.
-
Dose Administration: Graded doses of this compound are administered orally to different groups of animals. A control group receives a placebo.
-
Observation: The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.
-
Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the determined LD50 value.
GHS Classification for Skin Irritation
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Principle: The test substance is applied to the skin of a suitable animal model (historically rabbits, though in vitro methods are now preferred) and the resulting skin reactions are observed and scored.
Methodology (In Vivo - Example):
-
Animal Preparation: A small area of skin on the back of the test animal is clipped free of fur.
-
Application: A measured amount of this compound is applied to the prepared skin patch. The patch is then covered with a gauze dressing.
-
Observation: After a set exposure period (e.g., 4 hours), the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring and Classification: The severity of the skin reactions is scored according to a standardized scale. The substance is classified as a skin irritant (Category 2) if the mean scores for erythema or edema are above a certain threshold.[1]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the safe handling and emergency response for this compound.
Safe Handling and Storage
Handling:
-
Work under a chemical fume hood.[1]
-
Do not inhale the substance or its mixture.[1]
-
Avoid the generation of vapors and aerosols.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Take precautionary measures against static discharge.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Use only non-sparking tools.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store away from heat and sources of ignition.[1]
-
Ground and bond containers and receiving equipment.[1]
Stability and Reactivity
-
Reactivity: Vapors may form an explosive mixture with air.[1]
-
Chemical stability: Hazardous polymerization may occur.[1]
-
Conditions to avoid: Heat, flames, and sparks.[2]
-
Incompatible materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
Hazardous decomposition products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride can be formed.[2]
References
Methodological & Application
Application Notes and Protocols: Ethyl 3-fluoroprop-2-enoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] Ethyl 3-fluoroprop-2-enoate, an α-fluoro-α,β-unsaturated ester, represents a potentially valuable, yet under-explored, building block for the synthesis of novel therapeutic agents. Its electrophilic nature as a Michael acceptor, combined with the unique properties imparted by the fluorine atom, makes it an attractive scaffold for the development of enzyme inhibitors and other biologically active molecules.[4][5][6]
These application notes provide a theoretical framework and practical protocols for the utilization of this compound in medicinal chemistry research, drawing upon established principles of Michael addition reactions and the known bioactivity of analogous fluorinated compounds.
Key Applications in Medicinal Chemistry
Synthesis of Fluorinated β-Amino Acids
Fluorinated β-amino acids are valuable precursors for the synthesis of peptides with enhanced proteolytic stability and modified conformations.[7][8] this compound can serve as a key intermediate in the stereoselective synthesis of these compounds through aza-Michael addition reactions.
Workflow for Synthesis of a Fluorinated β-Amino Acid Derivative:
Caption: Synthetic workflow for a fluorinated β-amino acid.
Development of Covalent Enzyme Inhibitors
The α,β-unsaturated carbonyl moiety in this compound makes it an ideal candidate for the design of covalent inhibitors that target nucleophilic residues, such as cysteine or serine, in the active site of enzymes.[4] The presence of the fluorine atom can modulate the reactivity of the Michael acceptor and enhance binding interactions.
Signaling Pathway of Covalent Enzyme Inhibition:
Caption: Mechanism of covalent enzyme inhibition.
Quantitative Data (Hypothetical)
Due to the limited availability of experimental data for this compound, the following table presents hypothetical inhibitory activities against selected enzyme targets to illustrate its potential. This data is for conceptual purposes and requires experimental validation.
| Compound ID | Target Enzyme | IC50 (µM) | Assay Type |
| E3FPE-Cys-Adduct | Cysteine Protease X | 5.2 | FRET-based |
| E3FPE-Ser-Adduct | Serine Hydrolase Y | 12.8 | Colorimetric |
| E3FPE-Amine-Adduct | Amidase Z | 25.1 | HPLC-based |
Experimental Protocols
Protocol 1: General Procedure for the Aza-Michael Addition of a Chiral Amine to this compound
Objective: To synthesize an enantiomerically enriched fluorinated β-amino ester.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of the chiral amine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired fluorinated β-amino ester.
Protocol 2: General Procedure for Evaluating the Covalent Inhibition of a Cysteine Protease
Objective: To determine the inhibitory potency (IC50) of a compound derived from this compound against a target cysteine protease.
Materials:
-
Test compound (derived from this compound)
-
Target cysteine protease
-
Fluorogenic substrate for the protease
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target cysteine protease to each well and incubate for a predetermined time (e.g., 30 minutes) at 37 °C to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 30 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationships in Drug Design
The development of drug candidates from this compound follows a logical progression from initial synthesis to biological evaluation.
Caption: Drug discovery workflow using this compound.
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, its structure suggests significant potential as a versatile building block. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its utility in the synthesis of novel fluorinated compounds with potential therapeutic applications. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize its promise in drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Ethyl 3-fluoroprop-2-enoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-fluoroprop-2-enoate is an α,β-unsaturated ester activated by the presence of a fluorine atom at the α-position, making it an intriguing substrate for nucleophilic addition reactions. This document provides an overview of the expected reactivity of this compound with various nucleophiles, drawing parallels from closely related fluorinated and non-fluorinated analogs due to the limited direct literature on this specific compound. The primary mode of reaction is anticipated to be a conjugate (Michael) addition, driven by the electron-withdrawing nature of both the ester and the fluorine atom, which polarizes the carbon-carbon double bond. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of novel β-fluoro-substituted carboxylic acid derivatives, which can act as enzyme inhibitors or possess other valuable biological activities. This document outlines generalized protocols and discusses the expected stereochemical outcomes.
Introduction
α,β-Unsaturated esters are versatile building blocks in organic synthesis, readily undergoing conjugate additions with a wide range of nucleophiles. The introduction of a fluorine atom at the α-position, as in this compound, is expected to significantly influence the substrate's reactivity. The high electronegativity of fluorine enhances the electrophilic character of the β-carbon, making it more susceptible to nucleophilic attack. Furthermore, the fluorine substituent can impact the stereochemical course of the reaction, offering potential for diastereoselective and enantioselective transformations.
The primary reaction pathway for this compound with nucleophiles is the Michael addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated system. This reaction leads to the formation of a variety of β-substituted-α-fluoropropanoates.
Reaction with Amine Nucleophiles
The reaction of amines with α,β-unsaturated esters, known as the aza-Michael addition, is a fundamental method for the synthesis of β-amino esters. In the case of this compound, this reaction would provide a direct route to β-amino-α-fluoropropanoate derivatives. These products are valuable precursors for the synthesis of β-fluoro-β-amino acids, which are of considerable interest in pharmaceutical research.
General Reaction Scheme:
Experimental Protocol: Aza-Michael Addition (General)
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) is added the amine nucleophile (1.0-1.2 equiv).
-
Catalyst (Optional): For less reactive amines, a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) can be added to activate the enoate.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired β-amino-α-fluoropropanoate.
Expected Outcomes and Stereoselectivity:
The addition of a chiral amine to this compound has the potential to proceed with diastereoselectivity, governed by the facial selectivity of the nucleophilic attack on the double bond. The use of a chiral catalyst in the reaction with an achiral amine could enable an enantioselective transformation.
Reaction with Thiol Nucleophiles
The thio-Michael addition of thiols to α,β-unsaturated esters is a highly efficient reaction for the formation of carbon-sulfur bonds. The reaction with this compound is expected to proceed readily to yield ethyl 2-fluoro-3-(organothio)propanoates. These products can serve as intermediates in the synthesis of various sulfur-containing, fluorinated organic molecules.
General Reaction Scheme:
Experimental Protocol: Thio-Michael Addition (General)
-
Reaction Setup: In a round-bottom flask, the thiol (1.0-1.2 equiv) is dissolved in a suitable solvent (e.g., THF, methanol, or dichloromethane).
-
Base Catalyst: A catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to generate the more nucleophilic thiolate anion.
-
Addition of Enoate: this compound (1.0 equiv) is added dropwise to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Purification: After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Reaction with Organocuprates
Organocuprates, also known as Gilman reagents, are soft nucleophiles that are well-known to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds with high efficiency. The reaction of an organocuprate with this compound would result in the formation of a new carbon-carbon bond at the β-position, yielding a β-alkyl- or β-aryl-α-fluoropropanoate.
General Reaction Scheme:
Experimental Protocol: Conjugate Addition of Organocuprates (General)
-
Preparation of Organocuprate: The Gilman reagent (e.g., LiR₂Cu) is typically prepared in situ by reacting an organolithium or Grignard reagent with a copper(I) salt (e.g., CuI, CuBr) in an ethereal solvent like diethyl ether or THF at low temperatures (e.g., -78 °C).
-
Addition to Enoate: A solution of this compound (1.0 equiv) in the same solvent is added slowly to the freshly prepared organocuprate solution at -78 °C.
-
Reaction Progression: The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for the reactions of this compound in the public domain, the following table presents expected outcomes based on analogous reactions with similar substrates. Researchers should perform optimization studies to determine the precise yields and selectivities for their specific nucleophiles.
| Nucleophile Class | Typical Catalyst/Reagent | Expected Product Type | Expected Yield Range | Notes on Stereoselectivity |
| Amines | Lewis Acid (optional) | β-Amino-α-fluoropropanoate | Moderate to High | Diastereoselectivity with chiral amines; Enantioselectivity with chiral catalysts. |
| Thiols | Base (e.g., Et₃N, DBU) | β-Thio-α-fluoropropanoate | High to Quantitative | Generally high-yielding; stereoselectivity depends on substrate and conditions. |
| Organocuprates | Gilman Reagents (LiR₂Cu) | β-Alkyl/Aryl-α-fluoropropanoate | Good to Excellent | Highly effective for C-C bond formation at the β-position. |
Visualizations
Logical Workflow for Nucleophilic Addition to this compound
Caption: General experimental workflow for the reaction of nucleophiles with this compound.
Michael Addition Signaling Pathway
Caption: Simplified mechanism of the Michael addition reaction on this compound.
Conclusion
This compound is a promising substrate for the synthesis of novel α-fluoro-β-substituted propanoates via conjugate addition reactions. While direct literature examples are not abundant, the established reactivity of analogous α,β-unsaturated systems provides a strong basis for predicting its behavior with common nucleophiles such as amines, thiols, and organocuprates. The protocols and expectations outlined in this document serve as a guide for researchers to explore the synthetic utility of this fluorinated building block in the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate the scope and stereochemical intricacies of these transformations.
Application Notes and Protocols: Conjugate Addition to Ethyl 3-Fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the conjugate addition of nucleophiles to ethyl 3-fluoroprop-2-enoate, a versatile fluorinated building block. The resulting β-substituted-β-fluoropropanoates are valuable intermediates in the synthesis of medicinally relevant compounds, including β-fluoro-β-amino acids. This application note will cover protocols for the addition of thiol and amine nucleophiles, present data from analogous reactions to guide optimization, and discuss the biological significance of the resulting products, particularly as enzyme inhibitors.
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] this compound is an attractive Michael acceptor due to the electron-withdrawing nature of the fluorine atom and the ester group, which activate the double bond for nucleophilic attack. The conjugate addition of various nucleophiles to this substrate provides a straightforward route to a diverse range of β-fluorinated carbonyl compounds.
The products of these reactions, particularly those derived from the addition of nitrogen nucleophiles, are precursors to β-fluoro-β-amino acids. These fluorinated amino acid derivatives are known to exhibit a range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[2][3] For instance, they can act as mechanism-based inhibitors for pyridoxal phosphate (PLP) dependent enzymes or as transition-state analogue inhibitors for proteases.[4][5]
Experimental Protocols
The following are representative protocols for the conjugate addition of thiol and amine nucleophiles to this compound. These protocols are based on established procedures for similar Michael acceptors and may require optimization for specific substrates.
Protocol 1: Thiol-Michael Addition of a Thiol to this compound
This protocol describes the base-catalyzed conjugate addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., benzyl thiol)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1-1.5 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the base catalyst (e.g., Et₃N, 0.1-1.0 equiv., or DBU, 0.05-0.2 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-fluoro-3-(organothio)propanoate.
Protocol 2: Aza-Michael Addition of an Amine to this compound
This protocol outlines the conjugate addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Ethanol (EtOH), Methanol (MeOH), or THF)
-
(Optional) Lewis acid catalyst (e.g., Ytterbium(III) triflate (Yb(OTf)₃)) or Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in the chosen anhydrous solvent (0.2-1.0 M) in a reaction vessel.
-
For less reactive amines, a catalyst (e.g., Yb(OTf)₃, 5-10 mol%) can be added.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the corresponding ethyl 3-amino-3-fluoropropanoate.
Data Presentation: Conditions from Analogous Reactions
As specific data for the conjugate addition to this compound is limited in the literature, the following tables summarize reaction conditions and outcomes for analogous Michael additions to similar acceptors. This data can serve as a starting point for reaction optimization.
Table 1: Thiol-Michael Additions to α,β-Unsaturated Esters and Enones
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Aryl thiol | α,β-Unsaturated Ester | Chiral Tridentate Amino Diether/Li | Toluene | -78 | 1 | up to 97 | up to 97 | [6] |
| Alkyl thiol | Cyclic Enone | Cinchona Alkaloid Derivative | Toluene | -24 | 48 | 98 | 90 | [7] |
| Alkyl thiol | N-Acylated Oxazolidin-2-one | Quinidine Derivative | Chloroform | -50 | - | 84-99 | up to 98 | [8] |
Table 2: Aza-Michael Additions to α,β-Unsaturated Carbonyls
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | α,β-Unsaturated Ester | DBU (20) | Solvent-free | 130 (MW) | 0.25 | 95 | [9] |
| Aromatic Amine | α,β-Unsaturated Olefin | Cu Complex (3-7) | - | - | - | - | [10] |
Table 3: Michael Addition of Carbon Nucleophiles to Fluorinated Enones
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Pressure (kbar) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | β-Trifluoromethyl Enone | Bifunctional Amine-Thiourea (5) | Toluene | 9-10 | RT | up to 95 | up to 95 | [11] |
| Diethyl Malonate | Ethenesulfonyl Fluoride | Tertiary Amino-Thiourea (5) | Toluene | 9 | RT | up to 96 | up to 92 | [10] |
| 3-Fluoro-oxindole | Vinyl Sulfone | Bifunctional Amine-Thiourea | - | - | - | up to 99 | up to 98 |
Visualizations
Experimental Workflow
Caption: General workflow for the conjugate addition to this compound.
Signaling Pathway: Enzyme Inhibition
Caption: Inhibition of a biological pathway by a β-fluoro-β-amino acid derivative.
Conclusion
The conjugate addition to this compound is a powerful synthetic tool for accessing a variety of β-fluorinated compounds. The resulting products, particularly β-fluoro-β-amino acid derivatives, are of significant interest to the drug discovery community due to their potential as enzyme inhibitors and other therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore this versatile reaction in their own synthetic endeavors. Further investigation into asymmetric variations of these additions will undoubtedly expand the utility of this important fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective conjugate addition of 3-fluoro-oxindoles to vinyl sulfone: an organocatalytic access to chiral 3-fluoro-3-substituted oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyl 3-fluoroprop-2-enoate: A Versatile Building Block for the Synthesis of Novel Fluorinated Molecules
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoroprop-2-enoate is a valuable and versatile fluorinated building block in organic synthesis. The presence of the fluorine atom significantly influences the electronic properties of the α,β-unsaturated ester system, making it an attractive substrate for a variety of chemical transformations. Its reactivity allows for the introduction of fluorine into molecules, a strategy widely employed in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, including Michael additions and Diels-Alder cycloadditions, to facilitate its use in the development of novel fluorinated molecules.
Synthesis of this compound
This compound can be synthesized as both (E) and (Z) isomers using established methodologies.
Protocol 1: Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via Wittig Reaction
This protocol is adapted from the procedure developed by Burton. The Wittig reaction of (carbethoxymethylene)triphenylphosphorane with fluoroacetaldehyde, generated in situ, yields the (Z)-isomer with good selectivity.
Experimental Workflow:
Caption: Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate.
Materials:
-
Fluoroacetic acid
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Wittig Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) to anhydrous THF. To this suspension, add (carbethoxymethylene)triphenylphosphorane (1.0 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 1 hour.
-
Generation of Fluoroacetaldehyde: In a separate flask, prepare fluoroacetaldehyde from a suitable precursor. (Note: Fluoroacetaldehyde is toxic and volatile; handle with extreme care in a well-ventilated fume hood).
-
Wittig Reaction: Cool the ylide solution to -78 °C and slowly add the freshly prepared fluoroacetaldehyde solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Add diethyl ether and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (Z)-Ethyl 3-fluoroprop-2-enoate.
Quantitative Data:
| Product | Isomer | Method | Yield | Reference |
| This compound | (Z) | Wittig (Burton) | 68% | [1] |
Protocol 2: Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate via Purrington's Method
This method provides the (E)-isomer of this compound. The specific details of the Purrington method often involve the use of fluorinated precursors and elimination reactions.
Quantitative Data:
| Product | Isomer | Method | Yield | Reference |
| This compound | (E) | Purrington | 38% | [1] |
Applications in Synthesis: Michael Addition Reactions
This compound is an excellent Michael acceptor, readily reacting with a variety of nucleophiles to introduce a β-amino-α-fluoro ester moiety. This motif is of significant interest in the synthesis of fluorinated amino acids and peptidomimetics.
Protocol 3: Aza-Michael Addition of Benzylamine to this compound
This protocol is adapted from general procedures for the aza-Michael addition of amines to acrylates.
Reaction Pathway:
Caption: Aza-Michael Addition Reaction.
Materials:
-
This compound (either isomer)
-
Benzylamine
-
Ethanol (optional, as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol (optional). Add benzylamine (1.1 eq) dropwise at room temperature. The reaction can also be performed neat (solvent-free).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: If a solvent was used, remove it under reduced pressure. Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-(benzylamino)-2-fluoropropanoate.
Expected Quantitative Data:
| Reactants | Product | Conditions | Yield |
| This compound, Benzylamine | Ethyl 3-(benzylamino)-2-fluoropropanoate | Room temp, 24-48h | Good to excellent |
Note: The yield is expected to be high based on similar aza-Michael additions. Specific yields for this exact reaction require experimental determination. For comparison, the non-fluorinated analogue, ethyl 3-(benzylamino)propanoate, can be readily synthesized.[2][3]
Applications in Synthesis: Diels-Alder Cycloadditions
The electron-deficient nature of the double bond in this compound makes it a competent dienophile in Diels-Alder reactions, providing access to fluorinated cyclic and bicyclic systems.
Protocol 4: Diels-Alder Reaction of (Z)-Ethyl 3-fluoroprop-2-enoate with Cyclopentadiene
This [4+2] cycloaddition reaction yields a fluorinated norbornene derivative. The stereochemistry of the product is predominantly endo, as is typical for Diels-Alder reactions with cyclic dienes.
Reaction Pathway:
Caption: Diels-Alder Reaction with Cyclopentadiene.
Materials:
-
(Z)-Ethyl 3-fluoroprop-2-enoate
-
Freshly cracked cyclopentadiene
-
Dichloromethane (CH₂Cl₂) (optional)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Freshly distill dicyclopentadiene to obtain cyclopentadiene monomer. Keep the monomer on ice.
-
Reaction Setup: In a round-bottom flask, dissolve (Z)-Ethyl 3-fluoroprop-2-enoate (1.0 eq) in a minimal amount of CH₂Cl₂ (optional). Cool the solution to 0 °C.
-
Reaction: Slowly add the freshly prepared cyclopentadiene (1.5 eq) to the solution of the dienophile. Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-fluoro-5-norbornene-2-carboxylate.
Expected Quantitative and Qualitative Data:
| Dienophile | Diene | Product | Stereochemistry | Yield |
| (Z)-Ethyl 3-fluoroprop-2-enoate | Cyclopentadiene | Ethyl 2-fluoro-5-norbornene-2-carboxylate | Predominantly endo | Moderate to good |
| (E)-Ethyl 3-fluoroprop-2-enoate | Cyclopentadiene | Ethyl 2-fluoro-5-norbornene-2-carboxylate | Mixture of endo and exo | Moderate to good |
Note: The non-fluorinated analogue, ethyl 5-norbornene-2-carboxylate, is a known compound, and its spectral data can serve as a useful comparison.[4]
Conclusion
This compound is a highly useful building block for the synthesis of a diverse range of fluorinated molecules. The protocols provided herein for its synthesis and subsequent reactions offer a foundation for researchers to explore its utility in their own synthetic endeavors. The ability to introduce fluorine into organic molecules via Michael additions and Diels-Alder cycloadditions opens up avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties. Careful handling and purification are essential to obtain the desired products in good yield and purity.
References
Application Notes and Protocols for Asymmetric Synthesis Involving Ethyl 3-Fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis involving ethyl 3-fluoroprop-2-enoate, a valuable fluorinated building block in medicinal chemistry. The focus is on the organocatalytic asymmetric Michael addition, a powerful strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The resulting chiral β-fluorinated carbonyl compounds are versatile intermediates for the synthesis of various biologically active molecules, including β-fluoro-γ-amino acids and other fluorinated analogues of natural products and pharmaceuticals.
Introduction
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound is an attractive prochiral substrate for asymmetric synthesis due to the presence of a reactive α,β-unsaturated system and a fluorine atom at the β-position. Asymmetric conjugate addition to this substrate allows for the stereoselective construction of a chiral center bearing a fluorine atom, leading to valuable building blocks for drug discovery. Organocatalysis has emerged as a particularly effective strategy for these transformations, offering mild reaction conditions and high enantioselectivities.
Key Applications
Chiral β-fluorinated compounds derived from this compound are key precursors for the synthesis of:
-
β-Fluoro-γ-amino acids: These are important non-proteinogenic amino acids that can be incorporated into peptides to modulate their conformation and biological activity. They have applications as enzyme inhibitors and therapeutic agents.
-
Fluorinated Analogues of Bioactive Molecules: The introduction of a stereodefined fluorine-containing moiety can lead to analogues of known drugs with improved pharmacokinetic and pharmacodynamic profiles.
-
Chiral Fluorinated Building Blocks: The products of asymmetric reactions with this compound can be further elaborated into a variety of complex chiral molecules for use in medicinal chemistry and materials science.
Asymmetric Synthesis Strategy: Organocatalytic Michael Addition
The organocatalytic asymmetric Michael addition of nucleophiles to this compound is a highly effective method for the synthesis of chiral β-fluorinated compounds. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are particularly well-suited for this transformation. These catalysts can simultaneously activate the electrophile (this compound) through hydrogen bonding and the nucleophile, leading to a highly organized transition state and excellent stereocontrol.
A representative transformation is the asymmetric Michael addition of a 1,3-dicarbonyl compound to an analogous β-substituted α,β-unsaturated carbonyl compound, catalyzed by a chiral thiourea-based organocatalyst.
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow of the organocatalytic asymmetric Michael addition.
Quantitative Data Summary
Table 1: Representative Results for the Organocatalytic Asymmetric Michael Addition
| Entry | Nucleophile (Nu) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethyl Malonate | 5 | Toluene | 5 | 24 | 95 | 92 |
| 2 | Diethyl Malonate | 5 | Toluene | 5 | 24 | 92 | 90 |
| 3 | Dibenzyl Malonate | 5 | Toluene | 5 | 48 | 88 | 91 |
| 4 | Acetylacetone | 10 | CH2Cl2 | 0 | 72 | 75 | 85 |
| 5 | Ethyl Acetoacetate | 10 | CH2Cl2 | 0 | 72 | 81 | 88 (dr 7:3) |
Data is representative of analogous reactions and should be considered as a guideline.
Experimental Protocols
The following is a detailed, representative protocol for the organocatalytic asymmetric Michael addition of a malonate to an activated alkene, which can be adapted for this compound.
Protocol: Asymmetric Michael Addition of Diethyl Malonate
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Chiral bifunctional thiourea organocatalyst (e.g., Takemoto catalyst) (5 mol%)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chiral bifunctional thiourea organocatalyst (0.05 equiv).
-
Add anhydrous toluene via syringe to dissolve the catalyst.
-
Add this compound (1.0 equiv) to the stirred solution.
-
Cool the reaction mixture to the desired temperature (e.g., 5 °C) using a cooling bath.
-
Add diethyl malonate (1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the asymmetric Michael addition.
Concluding Remarks
The asymmetric synthesis involving this compound, particularly through organocatalytic Michael additions, provides a robust and efficient pathway to valuable chiral fluorinated building blocks. The protocols and data presented, while based on closely related systems, offer a strong foundation for researchers to develop specific applications in drug discovery and development. The ability to stereoselectively introduce a fluorine atom opens up new avenues for the design of novel therapeutics with enhanced properties.
Application Notes and Protocols for the Polymerization of Ethyl 3-fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Polymerization of Analogous Acrylate Monomers
The following tables summarize typical quantitative data obtained from the polymerization of analogous non-fluorinated and fluorinated acrylate monomers. This data is intended to provide a comparative reference for expected outcomes when polymerizing Ethyl 3-fluoroprop-2-enoate.
Table 1: Radical Polymerization of Acrylate Monomers
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| 2,2,2-Trifluoroethyl acrylate (TFEA) | AIBN | Toluene | 60 | - | - | - | High | [1] |
| 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFiPA) | AIBN | Toluene | 60 | - | - | - | High | [1] |
| Ethyl acrylate (EA) | AIBN | Bulk | 60 | 50,000 - 200,000 | 100,000 - 500,000 | 2.0 - 2.5 | >90 | General Knowledge |
| Methyl methacrylate (MMA) | AIBN | Toluene | 70 | 30,000 - 100,000 | 50,000 - 200,000 | 1.5 - 2.0 | >90 | General Knowledge |
AIBN: Azobisisobutyronitrile
Table 2: Anionic Polymerization of Acrylate Monomers
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Ethyl acrylate (EA) | n-BuLi | THF | -78 | 10,000 - 100,000 | 11,000 - 110,000 | 1.05 - 1.10 | >95 | [2] |
| Methyl α-fluoroacrylate | Low basicity initiators | Toluene | -78 to 0 | Controlled | - | Low (<1.2) | High | [3] |
| Hexafluoroisopropyl acrylate | n-BuLi | THF | -78 | High | - | Low | High | [3] |
n-BuLi: n-Butyllithium, THF: Tetrahydrofuran
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
This protocol describes a general procedure for the free radical polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Dry the glassware thoroughly in an oven and cool under a stream of nitrogen.
-
Reagent Addition: To the Schlenk flask, add the purified this compound (e.g., 5 g, X mmol) and anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.05 g, Y mmol, typically 0.1-1 mol% relative to the monomer) in a small amount of toluene.
-
Inert Atmosphere: Degas the monomer solution by three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with nitrogen.
-
Polymerization: Add the AIBN solution to the monomer solution via syringe. Place the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing the monomer conversion by techniques such as ¹H NMR or GC.
-
Termination and Precipitation: After the desired conversion is reached (typically after several hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
Protocol 2: Anionic Polymerization of this compound
This protocol provides a general method for the anionic polymerization of this compound, which is expected to yield polymers with a more controlled molecular weight and narrower polydispersity.
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Anhydrous methanol (for termination)
-
Hexanes (for washing)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill under nitrogen immediately before use. Purify this compound by distillation under reduced pressure from calcium hydride.
-
Reaction Setup: Set up a Schlenk flask with a magnetic stir bar and a rubber septum. Thoroughly dry the glassware and cool under a stream of nitrogen.
-
Solvent Addition: Add the freshly distilled anhydrous THF (e.g., 50 mL) to the flask via cannula or syringe.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Add the n-BuLi solution (e.g., Z mL of a known concentration) dropwise to the cold THF with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.
-
Monomer Addition: Slowly add the purified this compound (e.g., 5 g, X mmol) to the initiator solution via syringe. A color change may be observed upon initiation.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-2 hours) with continuous stirring.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution should disappear.
-
Polymer Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexanes or methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at room temperature to a constant weight.
Visualizations
Caption: Workflow for Free Radical Polymerization.
Caption: Workflow for Anionic Polymerization.
Caption: General Mechanism of Free Radical Polymerization.
References
Ethyl 3-fluoroprop-2-enoate: A Key Building Block in Modern Agrochemical Synthesis
For Immediate Release
[City, State] – [Date] – Ethyl 3-fluoroprop-2-enoate is emerging as a critical starting material in the synthesis of a new generation of fluorinated agrochemicals, particularly fungicides. Its unique chemical structure provides an efficient pathway to introduce fluorine into heterocyclic scaffolds, a strategy widely employed to enhance the efficacy and metabolic stability of active ingredients. This application note details the use of this compound in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals known for their potent and broad-spectrum activity.
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in drug and agrochemical design to modulate their physicochemical and biological properties. This compound serves as a versatile C3 building block, containing a reactive α,β-unsaturated ester system and a fluorine substituent. This combination makes it an ideal precursor for the synthesis of various fluorinated heterocyles. One of the most significant applications of this compound is in the preparation of 3-fluoropyrazole-4-carboxylic acids, which are key intermediates for a range of commercial and developmental fungicides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), a crucial mode of action for controlling a wide variety of fungal pathogens in crops.[1][2]
Application: Synthesis of 3-Fluoropyrazole-4-Carboxylic Acid Derivatives
The primary application of this compound in agrochemical synthesis is its use as a precursor for 3-fluoropyrazole-4-carboxylic acid derivatives. These derivatives are subsequently converted into potent pyrazole carboxamide fungicides. The overall synthetic pathway involves a key cyclocondensation reaction followed by further functional group manipulations.
A pivotal intermediate in the synthesis of numerous modern fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][2][3][4] While not directly synthesized from this compound, the synthetic principles are analogous and highlight the importance of fluorinated pyrazole carboxylic acids in the agrochemical industry.
The general synthetic approach utilizing a fluorinated prop-2-enoate ester involves a cyclocondensation reaction with a substituted hydrazine to form the core pyrazole ring. This is a well-established method for pyrazole synthesis.[5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylate
This protocol describes a general procedure for the cyclocondensation of this compound with a substituted hydrazine to form the corresponding 3-fluoropyrazole derivative.
Materials:
-
This compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylic acid
This protocol outlines the hydrolysis of the pyrazole ester to the corresponding carboxylic acid, a key intermediate for fungicide synthesis.
Materials:
-
Ethyl 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or other base)
-
Water
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the ethyl 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyrazole intermediates. Note that specific yields and conditions may vary depending on the substrates and scale of the reaction.
| Step | Reactants | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Cyclocondensation | This compound, Substituted Hydrazine | Ethanol | Glacial Acetic Acid | 4-8 | 70-90 |
| Hydrolysis | Ethyl 3-fluoro-1-(substituted)-1H-pyrazole-4-carboxylate, NaOH | EtOH/H₂O | - | 2-4 | 85-95 |
Logical Workflow for Agrochemical Synthesis
The synthesis of pyrazole carboxamide fungicides from this compound follows a logical progression from a simple fluorinated building block to a complex, biologically active molecule.
Caption: Synthetic workflow from this compound to Pyrazole Carboxamide Fungicides.
Signaling Pathway of SDHI Fungicides
Pyrazole carboxamide fungicides derived from these intermediates typically act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration, ultimately leading to the death of the fungal pathogen.
Caption: Mode of action of SDHI fungicides, inhibiting the mitochondrial electron transport chain.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated agrochemicals. Its application in the preparation of 3-fluoropyrazole-4-carboxylic acid intermediates provides a direct and efficient route to potent pyrazole carboxamide fungicides. The protocols and data presented herein offer a foundation for researchers and professionals in the agrochemical industry to explore and optimize the synthesis of novel crop protection agents. The continued development of synthetic methodologies utilizing such fluorinated precursors will be crucial in addressing the ongoing challenges of global food security.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorination of Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the fluorination of ethyl acrylate, a valuable process for the synthesis of fluorinated building blocks in pharmaceutical and materials science research. The protocols outlined below cover methods for the synthesis of ethyl 2-fluoroacrylate and ethyl 3-fluoroacrylate, as well as a general procedure for the direct electrophilic fluorination of the acrylate double bond.
Introduction
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient fluorination methods is of great interest. Ethyl acrylate serves as a versatile starting material for the preparation of various fluorinated synthons. This application note details robust laboratory-scale procedures for its targeted fluorination.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Fluoroacrylate
This protocol is adapted from methods for the synthesis of 2-fluoroacrylates and involves a two-step process starting from the corresponding 3-chloro-2-fluoropropionate precursor.[1][2][3]
Step 1: Synthesis of Ethyl 3-chloro-2-fluoropropionate (General Procedure)
A detailed procedure for this specific starting material is not available in the provided search results. It can be synthesized through various methods, such as the addition of chlorine and fluorine across the double bond of ethyl acrylate, which is not detailed here.
Step 2: Elimination to form Ethyl 2-fluoroacrylate
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add a suitable high-boiling point polar solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered alkoxide.
-
Heat the mixture to a temperature between 100-150 °C.
-
Slowly add ethyl 3-chloro-2-fluoropropionate to the reaction mixture.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up: dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-fluoroacrylate.
Protocol 2: Multi-step Synthesis of Ethyl 3-Fluoroacrylate
This protocol is based on a documented multi-step synthesis.[4]
Step 1: Synthesis of Diethyl ketal of 3,3-dibromo-3-fluoropropanal
-
In a quartz reaction vessel equipped with a UV lamp, combine fluorotribromomethane and ethyl vinyl ether.
-
Irradiate the mixture with UV light to initiate the condensation reaction.
-
Monitor the reaction progress by GC.
-
After completion, purify the product by distillation under reduced pressure.
Step 2: Oxidation to Ethyl 3,3-dibromo-3-fluoropropanoate
-
Dissolve the diethyl ketal of 3,3-dibromo-3-fluoropropanal in a suitable solvent.
-
Add Caro's acid (peroxymonosulfuric acid) portion-wise while maintaining the temperature with an ice bath.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase and concentrate under reduced pressure to yield the crude ester.
Step 3: Dehydrobromination to Ethyl 3-bromo-3-fluoroacrylate
-
Dissolve the crude ethyl 3,3-dibromo-3-fluoropropanoate in an appropriate solvent.
-
Add triethylamine and stir the mixture at room temperature.
-
Monitor the reaction until completion.
-
Filter the triethylammonium bromide salt and wash with the solvent.
-
Concentrate the filtrate to obtain the crude product.
Step 4: Reduction to Ethyl 3-fluoroacrylate
-
Dissolve the crude ethyl 3-bromo-3-fluoroacrylate in a suitable solvent (e.g., toluene).
-
Add tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, remove the solvent and purify the product by chromatography or distillation to yield ethyl 3-fluoroacrylate.
Protocol 3: Direct Electrophilic Fluorination of Ethyl Acrylate (General Procedure)
This protocol is a generalized procedure for the direct fluorination of α,β-unsaturated esters using an electrophilic fluorinating agent like Selectfluor™.[5][6][7][8][9][10][11][12][13][14][15]
-
In a fume hood, dissolve ethyl acrylate in a suitable polar aprotic solvent such as acetonitrile in a reaction flask.
-
Add the electrophilic fluorinating agent, for example, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in portions. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by GC-MS or NMR spectroscopy to determine the conversion of the starting material and the formation of fluorinated products. Note that a mixture of regio- and stereoisomers may be formed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the different fluorinated isomers and unreacted starting material.
Data Presentation
The following tables summarize typical quantitative data for the fluorination of α,β-unsaturated systems, which can be used as a reference for the expected outcomes of the fluorination of ethyl acrylate.
| Fluorination Method | Substrate Class | Fluorinating Agent | Yield (%) | Selectivity | Reference |
| Direct Fluorination with Elemental Fluorine | α,β-Unsaturated Carbonyls | F₂ in Alcohol | 42-68 | syn-addition | [16] |
| Multi-step Synthesis of Ethyl 3-fluoroacrylate | Fluorotribromomethane/Ethyl vinyl ether | Multiple reagents | ~57 (overall) | Not specified | [4] |
| Electrophilic Fluorination | Allenyl Carbinol Esters | Selectfluor™ | High | Exclusive E-selectivity | [6] |
| Elimination for 2-Fluoroacrylate Synthesis | Methyl 3-chloro-2-fluoropropionate | Sodium Phosphate | 95 | Not applicable | [1] |
| Multi-step Synthesis of Methyl 2-fluoroacrylate | Vinyl ether | Multiple reagents | 89-93 | Not applicable | [2][3] |
Mandatory Visualization
The following diagrams illustrate the reaction pathways and a general experimental workflow for the fluorination of ethyl acrylate.
References
- 1. METHYL 2-FLUOROACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. Stereoselective Synthesis of Monofluoroalkyl α,β-Unsaturated Ketones From Allenyl Carbinol Esters Mediated by Gold and Selectfluor [organic-chemistry.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. brynmawr.edu [brynmawr.edu]
- 13. researchgate.net [researchgate.net]
- 14. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-fluoroprop-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-fluoroprop-2-enoate. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side reactions and purification.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges in the synthesis of this compound, which is commonly prepared via a Horner-Wadsworth-Emmons (HWE) reaction between an appropriate phosphonate reagent, such as ethyl (diethylphosphono)fluoroacetate, and formaldehyde.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary concern is the quality and handling of formaldehyde. Formaldehyde has a strong tendency to polymerize into paraformaldehyde, a white solid, which is less reactive in the HWE reaction.
Troubleshooting Steps:
-
Formaldehyde Source: Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde immediately before use.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ylide and minimize side reactions. Ensure your cooling bath maintains a stable, low temperature.
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used. Incomplete deprotonation of the phosphonate reagent will result in a lower yield. Ensure the base is fresh and added under anhydrous conditions.
-
Moisture: The HWE reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench the phosphonate ylide, reducing the amount available to react with formaldehyde.
Q2: I am observing a mixture of (E) and (Z) isomers in my product. How can I control the stereoselectivity of the reaction?
A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-isomer, but the presence of the fluorine atom can influence the stereochemical outcome. Several factors can be adjusted to favor one isomer over the other.
Strategies for Stereocontrol:
-
Reaction Conditions: The choice of base and solvent can significantly impact the E/Z ratio. For instance, using sodium hydride in tetrahydrofuran (THF) often provides good E-selectivity.
-
Modified Phosphonates: For enhanced (Z)-selectivity, consider using modified phosphonate reagents, such as those employed in the Still-Gennari modification, which utilize bis(2,2,2-trifluoroethyl) phosphonates.
-
Temperature: Running the reaction at lower temperatures can sometimes improve the stereoselectivity.
| Condition | Predominant Isomer | Notes |
| NaH in THF | (E) | The standard HWE conditions generally favor the more thermodynamically stable (E)-isomer. |
| KHMDS with 18-crown-6 in THF | (Z) | These conditions, characteristic of the Still-Gennari modification, can favor the kinetic (Z)-product. |
Q3: My purified product contains impurities that are difficult to remove. What are the likely side products and how can I avoid their formation?
A3: Besides the alternate stereoisomer, several other side products can form during the synthesis of this compound.
-
Michael Addition Product: The product, being an α,β-unsaturated ester, is a Michael acceptor. Under the basic reaction conditions, the phosphonate ylide or other nucleophiles present can add to the newly formed product. To minimize this, use a slight excess of formaldehyde and add the base slowly to the phosphonate at a low temperature before adding formaldehyde.
-
Phosphonate Hydrolysis: If there is water in the reaction mixture, the phosphonate ester can be hydrolyzed, especially under basic conditions. This reduces the amount of active reagent and introduces acidic impurities that can complicate workup. Rigorous drying of solvents and reagents is essential.
-
Products from Formaldehyde Polymerization: If paraformaldehyde is not fully depolymerized, or if the reaction conditions favor polymerization, you may have oligomers of formaldehyde in your crude product.
Q4: The purification of my product by column chromatography is challenging. Are there any tips for effective purification?
A4: The volatility and polarity of this compound and its byproducts can make purification challenging.
Purification Tips:
-
Aqueous Workup: The dialkylphosphate byproduct of the HWE reaction is water-soluble and can be largely removed by washing the organic layer with water or a mild aqueous acid (e.g., dilute HCl) followed by a brine wash.[1]
-
Column Chromatography: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes, on silica gel. The product is relatively non-polar.
-
Distillation: If the product is sufficiently thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing less volatile impurities.
Experimental Protocols
A detailed experimental protocol for the Horner-Wadsworth-Emmons synthesis of this compound is provided below. This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
Ethyl (diethylphosphono)fluoroacetate
-
Paraformaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Formaldehyde Solution: In a fume hood, gently heat paraformaldehyde in a flask connected to a distillation apparatus. Pass the gaseous formaldehyde through a tube into chilled, anhydrous THF to obtain a solution of known concentration. Caution: Formaldehyde is a toxic gas.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Ylide Formation: Dissolve ethyl (diethylphosphono)fluoroacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.
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Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
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Olefination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared formaldehyde solution in THF (1.2 equivalents) to the reaction mixture dropwise.
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Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows discussed in this guide.
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Ethyl 3-fluoroprop-2-enoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-fluoroprop-2-enoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of polar organic compounds like this compound. Its polarity allows for effective separation from less polar impurities. For compounds that may be sensitive to the acidic nature of silica gel, deactivation with a mild base like triethylamine in the eluent can be beneficial.[1]
Q2: How do I determine the optimal eluent system for my separation?
A2: The ideal eluent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity is adjusted by changing the ratio of the two solvents. For example, you can start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate.
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If this compound or impurities are very polar and do not move with standard solvent systems, you can try adding a small amount of a more polar solvent like methanol to your eluent. For particularly stubborn compounds, using a reverse-phase silica column might be an alternative approach.
Q4: Can I use a solvent other than hexane or ethyl acetate?
A4: Yes, other solvent systems can be employed. Dichloromethane can be used as a less polar solvent, but it may lead to slower column execution and an increased risk of the column cracking.[1] Acetone can be used as a polar solvent. The choice of solvent will depend on the specific impurities you are trying to separate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina. | |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Fractions are contaminated with impurities (poor separation). | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The sample was loaded improperly (band is too broad). | Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. | |
| The chosen eluent system does not provide adequate separation. | Re-optimize the eluent system using TLC to achieve better separation between the desired compound and impurities. | |
| Streaking or tailing of the compound on TLC and column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to neutralize active sites on the silica gel. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample being purified. | |
| No compound is detected in the collected fractions. | The fractions are too dilute to be detected by TLC. | Concentrate a few fractions in the expected elution range and re-spot on a TLC plate. |
| The compound came off in the initial fractions (solvent front). | Always check the first few fractions collected, especially if the compound is relatively non-polar. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude sample.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
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Hexanes (or heptane)
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Ethyl acetate
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
Eluent Selection: Prepare several mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v). Spot your crude mixture on a TLC plate and elute with these solvent systems to find the one that gives an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
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Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
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Monitor the elution by spotting every few fractions on a TLC plate.
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Visualize the spots under a UV lamp.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Eluent Systems for Acrylate Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| Ethyl ester derivative | Silica gel | Hexane:Ethyl Acetate (80:20) | [2] |
| Halogenated aromatic | Silica gel | Hexane:Ethyl Acetate (97:3) | [2] |
| Acidic compound | Silica gel | Hexane:Ethyl Acetate:Acetic Acid (90:9:1) | [2] |
Table 2: Example Rf Values in Hexane:Ethyl Acetate
| Compound Polarity | Hexane:Ethyl Acetate Ratio | Approximate Rf Value |
| Low | 95:5 | 0.5 - 0.7 |
| Medium (Target) | 80:20 | 0.2 - 0.4 |
| High | 50:50 | < 0.1 |
Visualizations
References
How to avoid polymerization of Ethyl 3-fluoroprop-2-enoate during storage
This technical support center provides guidance on the proper storage and handling of Ethyl 3-fluoroprop-2-enoate to prevent polymerization and ensure its stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is a fluorinated acrylate monomer. Like other acrylate monomers, it contains a reactive carbon-carbon double bond that can undergo spontaneous polymerization. This process can be initiated by heat, light (UV radiation), or the presence of contaminants. Improper storage can lead to the formation of solid or semi-solid polymer, rendering the product unusable for your experiments and potentially causing a hazardous pressure buildup in the storage container.
Q2: What are the primary factors that can induce polymerization of this compound?
The main triggers for polymerization are:
-
Heat: Elevated temperatures increase the rate of radical formation, which can initiate polymerization.
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Light: UV radiation can provide the energy to initiate the polymerization process.
-
Contamination: Impurities such as dust, metals, peroxides, strong acids, strong bases, strong oxidizing agents, and strong reducing agents can act as catalysts or initiators.[1]
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Absence of Oxygen (for certain inhibitors): Some polymerization inhibitors require the presence of a small amount of oxygen to be effective. Storing under a completely inert atmosphere without the correct type of inhibitor can inadvertently promote polymerization.
Q3: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to reactive monomers to prevent premature polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for acrylates include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ). The introduction of fluorine atoms into the polymer structure generally enhances thermal and photochemical stability.[2][3]
Q4: How can I tell if my this compound has started to polymerize?
Signs of polymerization include:
-
An increase in viscosity (the liquid becomes thicker).
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The formation of a solid precipitate or gel.
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A noticeable increase in temperature of the storage container.
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A cloudy or hazy appearance of the liquid.
If you observe any of these signs, it is crucial to handle the material with extreme caution and consult your institution's safety protocols for disposing of reactive chemicals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solid Formation | - Exposure to high temperatures.- Exposure to light.- Depletion of inhibitor.- Contamination. | - Immediately move the container to a cooler, dark location.- Do not attempt to heat the container to dissolve the polymer.- Contact your safety officer for guidance on disposal.- Review your storage and handling procedures. |
| Cloudy Appearance | - Onset of polymerization.- Contamination with water or other incompatible liquids. | - Check for any breaches in the container seal.- If polymerization is suspected, follow the actions for "Increased Viscosity or Solid Formation."- If contamination is suspected, the product may not be suitable for use. |
| Unexpectedly Short Shelf Life | - Improper storage conditions (e.g., elevated temperature, light exposure).- Frequent opening of the container, leading to inhibitor depletion. | - Verify that storage conditions meet the recommendations in the table below.- Minimize the frequency and duration of opening the container.- Consider aliquoting the material into smaller, single-use containers. |
Storage and Handling Recommendations
Proper storage is paramount to maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions, based on best practices for fluorinated acrylates and similar reactive monomers.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[4] | To minimize the rate of potential polymerization. Avoid freezing. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[1] | To prevent exposure to oxygen which can participate in some polymerization initiation pathways and to prevent moisture ingress. |
| Light Exposure | Store in an opaque or amber container in a dark location. | To prevent light-induced polymerization. |
| Inhibitor | Typically supplied with an inhibitor (e.g., MEHQ). | To scavenge free radicals and prevent the onset of polymerization. |
| Container Material | Glass or other inert, compatible material. | To avoid reaction with or leaching from the container. |
| Shelf Life | ~6-12 months (unopened, under ideal conditions). | Inhibitor effectiveness decreases over time. It is recommended to monitor for signs of polymerization after 6 months. |
Incompatible Materials
To prevent contamination that could trigger polymerization, avoid contact with the following materials:
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Strong Oxidizing Agents
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Strong Acids
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Strong Bases
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Strong Reducing Agents [1]
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Metals and Metal Salts (e.g., iron, copper)
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Peroxides and other radical initiators
Experimental Protocols
Protocol for Visual Inspection of this compound
Objective: To visually assess the quality of this compound before use.
Materials:
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Container of this compound
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Clean, dry glass pipette or syringe
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Clean, dry glass vial or test tube
-
Proper Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Procedure:
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Ensure you are working in a well-ventilated area, preferably a fume hood.
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Wear appropriate PPE.
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Carefully open the container of this compound.
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Using a clean, dry pipette or syringe, withdraw a small aliquot of the liquid.
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Transfer the aliquot to a clean, dry glass vial or test tube.
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Visually inspect the liquid against a bright background. It should be a clear, colorless to light yellow liquid.[1]
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Check for any signs of cloudiness, precipitates, or increased viscosity.
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If any of these signs are present, do not use the material and consult the troubleshooting guide.
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If the material appears clear and has a low viscosity, it is likely suitable for use.
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Securely close the main container immediately after sampling.
Protocol for Monitoring Polymerization using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the presence of polymer in a sample of this compound. The presence of oligomers or polymers will be indicated by the appearance of new peaks with shorter retention times than the monomer.
Materials:
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This compound sample
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HPLC system with a UV detector
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Reversed-phase C18 column
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HPLC-grade acetonitrile
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HPLC-grade water
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Volumetric flasks and pipettes
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Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Prepare a standard solution of fresh, unpolymerized this compound in the mobile phase at a known concentration.
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Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient elution may be necessary to separate the monomer from any polymer. A typical starting point could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
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Inject the standard solution to determine the retention time of the pure monomer.
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Inject the filtered sample solution.
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Analyze the chromatogram for the appearance of new peaks, particularly at earlier retention times, which would indicate the presence of higher molecular weight species (polymers). A broadening of the monomer peak can also be an indication of oligomer formation. This method is effective for detecting acrylate compounds and can be adapted to avoid high temperatures that might induce polymerization during analysis.[5]
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-fluoroprop-2-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-fluoroprop-2-enoate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods involve the olefination of a carbonyl compound. The choice between these methods often depends on the desired stereoselectivity (E/Z isomer ratio) and the desired reaction scale.
Q2: How can I selectively synthesize the (E)- or (Z)-isomer of this compound?
A2: The stereochemical outcome of the synthesis is highly dependent on the chosen reaction and the conditions employed.
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(E)-isomer: The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[1][2][3] Using unstabilized or semi-stabilized ylides in a Wittig reaction under Schlosser modification conditions can also yield the (E)-alkene.
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(Z)-isomer: The Wittig reaction with non-stabilized or semi-stabilized ylides generally favors the (Z)-alkene.[4] Additionally, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, is specifically designed for high (Z)-selectivity.[1]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis typically starts with a source of the carbonyl group and a phosphorus-containing reagent.
-
For the Wittig reaction: You will need a phosphonium ylide, which is prepared from the corresponding phosphonium salt. For this compound, this would likely involve a reaction between triphenylphosphine and an ethyl haloacetate, followed by deprotonation. The carbonyl source would be fluoroacetaldehyde or a precursor.
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For the HWE reaction: You will need a phosphonate carbanion, generated from an α-fluoro phosphonate ester. A common starting material is triethyl phosphite, which can be reacted with ethyl 2-fluoro-2-haloacetate via the Michaelis-Arbuzov reaction to form the required phosphonate. The carbonyl source is typically formaldehyde or paraformaldehyde.
Q4: What are some common side reactions to be aware of?
A4: During the synthesis of α-fluoroacrylates, several side reactions can occur:
-
Polymerization: The product, this compound, is a monomer that can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators. It is advisable to keep the reaction and purification temperatures as low as possible and consider the use of a radical inhibitor.
-
Epoxide Formation and Ring-Opening: If using certain oxidation conditions to generate the aldehyde precursor, epoxide formation followed by undesired ring-opening reactions can occur.
-
Hydrolysis: The ester group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Byproducts from Phosphorus Reagents: In the Wittig reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed during purification. The HWE reaction produces a water-soluble phosphate byproduct, which is generally easier to remove.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide/Carbanion Formation: The base used may not be strong enough, or the reaction time for deprotonation may be insufficient. 2. Inactive Carbonyl Reagent: The aldehyde (e.g., formaldehyde) may have polymerized or degraded. 3. Unfavorable Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition of reactants or products. 4. Moisture in the Reaction: Wittig and HWE reagents are sensitive to moisture. | 1. Use a stronger base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions. Allow sufficient time for the ylide/carbanion to form before adding the carbonyl compound. 2. Use freshly prepared or high-purity formaldehyde/paraformaldehyde. 3. Optimize the reaction temperature. For many Wittig/HWE reactions, initial cooling (e.g., to 0°C or -78°C) followed by slow warming to room temperature is effective. 4. Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor E/Z Selectivity | 1. Incorrect Choice of Reaction: The chosen method may not be optimal for the desired isomer. 2. Inappropriate Base or Solvent: The nature of the base and solvent can significantly influence the stereochemical outcome. 3. Equilibration of Intermediates: In some cases, the intermediates leading to the E and Z isomers can interconvert, leading to a mixture of products.[3] | 1. For high (E)-selectivity, use the standard HWE reaction. For high (Z)-selectivity, employ the Wittig reaction with a non-stabilized ylide or the Still-Gennari modification of the HWE reaction. 2. For (Z)-selectivity in HWE, use potassium bases (e.g., KHMDS) with a crown ether (e.g., 18-crown-6). For (E)-selectivity, sodium or lithium bases are generally preferred. 3. Control the reaction temperature carefully. Lower temperatures often favor kinetic control and can improve selectivity. |
| Difficult Product Purification | 1. Contamination with Triphenylphosphine Oxide (Wittig): This byproduct can be difficult to separate from the desired product due to similar polarities. 2. Incomplete Separation of E/Z Isomers: The isomers may have very similar retention factors (Rf) on TLC and co-elute during column chromatography. 3. Product Polymerization During Purification: Heating during solvent evaporation can induce polymerization. | 1. Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or ether and filtering. Alternatively, careful column chromatography is required. 2. Use a high-efficiency silica gel and optimize the eluent system for column chromatography. Often, a mixture of non-polar and slightly polar solvents (e.g., hexane/ethyl acetate) is effective. Gradient elution may be necessary. **3. ** Use a rotary evaporator at low temperature and pressure. Consider adding a polymerization inhibitor to the purified product if it needs to be stored. |
| Inconsistent Results | 1. Variable Reagent Quality: The purity of starting materials, especially the aldehyde and phosphorus reagents, can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in reaction time, temperature, or addition rates can affect the outcome. | 1. Use reagents from reliable sources and check their purity before use. 2. Maintain a detailed and consistent experimental protocol. Use a syringe pump for slow and controlled addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from general HWE procedures and is expected to favor the (E)-isomer.
Materials:
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Triethyl phosphonoacetate
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Ethyl 2-fluoroacetate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Paraformaldehyde
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
-
Preparation of the Phosphonate Reagent: (This step may be performed separately or the commercial reagent can be used directly). In a flame-dried, three-necked flask under an inert atmosphere, combine triethyl phosphite and ethyl bromoacetate. Heat the mixture to ~150°C for several hours. The reaction can be monitored by ³¹P NMR. After completion, purify the triethyl 2-phosphonoacetate by vacuum distillation.
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Formation of the Ylide: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C. Add a solution of triethyl 2-phosphonoacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Formaldehyde: Add paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
| Parameter | Condition | Expected Outcome |
| Base | NaH | High yield, favors (E)-isomer |
| Solvent | THF | Good solubility of reagents |
| Temperature | Reflux | Drives reaction to completion |
| Work-up | Aqueous NH₄Cl | Neutralizes excess base |
| Purification | Column Chromatography | Separation of product from byproducts |
Protocol 2: Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via Wittig Reaction
This protocol is adapted from general Wittig procedures and is expected to favor the (Z)-isomer.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Fluoroacetaldehyde (or a suitable precursor)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Ylide Preparation: (Carbethoxymethylene)triphenylphosphorane is commercially available. If preparing in situ, react triphenylphosphine with ethyl bromoacetate to form the phosphonium salt. Then, deprotonate the salt with a strong base like n-butyllithium in anhydrous THF at low temperature (e.g., -78°C).
-
Wittig Reaction: In a flame-dried, three-necked flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous DCM or THF. Cool the solution to 0°C. Add a solution of fluoroacetaldehyde (1.0 eq) in the same solvent dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane. Combine the filtrates and concentrate under reduced pressure. Further purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
| Parameter | Condition | Expected Outcome |
| Ylide | Stabilized | Favors (Z)-isomer with aldehydes |
| Solvent | DCM or THF | Good solubility of reagents |
| Temperature | 0°C to RT | Controlled reaction rate |
| Purification | Precipitation & Column Chromatography | Removal of triphenylphosphine oxide and purification of isomers |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for common synthesis issues.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Ethyl 3-fluoroprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving Ethyl 3-fluoroprop-2-enoate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low conversion. What are the most common initial factors to investigate?
A1: Low conversion rates in reactions involving this compound can stem from several factors. Begin by assessing the following:
-
Reagent Purity: Ensure the purity of this compound and all other starting materials. Impurities can inhibit catalysts or lead to unwanted side reactions.
-
Reaction Conditions: Verify that the temperature, pressure, and reaction time are appropriate for the specific transformation. The high reactivity of fluorinated acrylates can sometimes necessitate milder conditions to prevent decomposition or side product formation.
-
Inert Atmosphere: Reactions involving sensitive reagents or catalysts often require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Q2: I suspect side reactions are consuming my starting material. What are the most likely side reactions with this compound?
A2: this compound, being a highly reactive fluorinated acrylate, is prone to several side reactions that can significantly lower the yield of the desired product. The most common of these is polymerization . The electron-withdrawing fluorine atom activates the double bond, making it susceptible to radical or anionic polymerization, especially at elevated temperatures or in the presence of initiators.
Another potential side reaction is hydrolysis of the ester functionality, particularly if the reaction is conducted in the presence of water or protic solvents, or under basic conditions.
Q3: How does the choice of catalyst affect the conversion rate in a Michael addition with this compound?
A3: The catalyst plays a crucial role in directing the reaction towards the desired Michael adduct and minimizing side reactions. Both Lewis acids and organocatalysts are commonly employed.
-
Lewis Acids: Lewis acids can activate the enoate, making it more electrophilic and accelerating the conjugate addition. However, strong Lewis acids can also promote polymerization. A careful screening of Lewis acids with varying strengths may be necessary.
-
Organocatalysts: Chiral amines, thioureas, and phosphines are often used to catalyze asymmetric Michael additions. The choice of organocatalyst will depend on the specific nucleophile and desired stereochemical outcome. The basicity and steric bulk of the catalyst can influence the reaction rate and selectivity.
Q4: What is the influence of the solvent on reactions with this compound?
A4: Solvent choice is critical and can significantly impact reaction outcomes. Polar aprotic solvents such as THF, acetonitrile, or DMF are often good choices for Michael additions as they can help to solvate the intermediates without interfering with the reaction. Protic solvents may lead to unwanted side reactions like hydrolysis. The solubility of all reactants and catalysts in the chosen solvent is also a key consideration to ensure a homogeneous reaction mixture.
Troubleshooting Flowchart for Low Conversion
If you are experiencing low conversion rates, the following logical workflow can help diagnose and resolve the issue.
Technical Support Center: Identification of Impurities in Ethyl 3-fluoroprop-2-enoate Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in Ethyl 3-fluoroprop-2-enoate samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Wittig reaction?
When this compound is synthesized using the Wittig reaction, several impurities can be expected. The most prominent byproduct is triphenylphosphine oxide (TPPO), which is formed from the triphenylphosphine ylide reagent. Other potential impurities include:
-
E/Z Isomers: The Wittig reaction can produce both the (E)- and (Z)-isomers of this compound. The stereoselectivity of the reaction depends on the stability of the ylide and the reaction conditions. Stabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides often yield the (Z)-isomer.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials, such as the aldehyde or ketone used. Sterically hindered ketones, in particular, may result in lower yields and a higher proportion of unreacted starting material.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether, pentane, hexane) may be present in the final sample.
-
Reagents: Traces of the base used for ylide generation (e.g., n-butyllithium, sodium hydride) or other reagents may remain.
Q2: How can I detect these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It can effectively separate isomers and identify residual solvents and byproducts based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the main product and any impurities present. NMR is particularly useful for identifying and quantifying isomers and can help in the structural elucidation of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile impurities, such as triphenylphosphine oxide.
Q3: I see a significant peak in my analysis that I suspect is triphenylphosphine oxide (TPPO). How can I confirm this and remove it?
Triphenylphosphine oxide is a very common byproduct of the Wittig reaction.[1][2]
Confirmation:
-
GC-MS: Compare the mass spectrum of the unknown peak with a reference spectrum of TPPO.
-
NMR: The 1H NMR spectrum of TPPO typically shows multiplets in the aromatic region (around 7.4-7.7 ppm). The 31P NMR spectrum will show a characteristic singlet.
Removal: TPPO can be challenging to remove due to its polarity and solubility in many organic solvents.[3] Several methods can be employed for its removal:
-
Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by using a non-polar solvent like hexane or a mixture of benzene and cyclohexane.[3][4]
-
Chromatography: Column chromatography is an effective but potentially time-consuming method for separating TPPO from the desired product.[1] A silica plug filtration can also be effective if the product is non-polar.[4]
-
Precipitation with Metal Salts: Adding zinc chloride to an ethanol solution of the crude product can precipitate a TPPO-Zn complex, which can then be removed by filtration.[3][5]
-
Solvent Extraction: A carefully chosen solvent system can be used to selectively extract either the product or the TPPO.
Q4: My NMR spectrum shows more than one set of signals for this compound, suggesting the presence of isomers. How can I differentiate them?
The presence of (E)- and (Z)-isomers is a common issue. The coupling constants (J-values) in the 1H NMR spectrum are crucial for distinguishing between them. The coupling constant between the two vinyl protons (3JHH) is typically larger for the trans (E) isomer than for the cis (Z) isomer. Additionally, 19F NMR can be used to distinguish and quantify the isomers based on their different chemical shifts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in GC-MS chromatogram | - Residual solvents from reaction or workup.- Degradation of the sample.- Contamination from glassware or equipment. | - Run a blank solvent injection to identify solvent peaks.- Analyze a freshly prepared sample.- Ensure all glassware and equipment are thoroughly cleaned. |
| Poor separation of isomers in HPLC/GC | - Suboptimal column selection.- Inappropriate mobile/stationary phase.- Incorrect temperature program (for GC). | - Screen different column chemistries (e.g., different polarity stationary phases).- Optimize the mobile phase composition and gradient (for HPLC).- Adjust the temperature ramp rate and final temperature (for GC). |
| Broad or tailing peaks in chromatography | - Overloading the column.- Interaction of the analyte with active sites on the column.- Inappropriate pH of the mobile phase (for HPLC). | - Dilute the sample.- Use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Difficulty in removing triphenylphosphine oxide (TPPO) | - High concentration of TPPO.- Similar solubility of TPPO and the product. | - Attempt precipitation with ZnCl2 in ethanol.[3][5]- Use a multi-step purification approach (e.g., precipitation followed by column chromatography).- Explore alternative purification techniques like selective extraction.[1] |
| Presence of starting materials in the final product | - Incomplete reaction.- Inefficient purification. | - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).- Improve the purification method (e.g., optimize chromatography conditions, perform recrystallization). |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general guideline for the analysis of this compound samples. Optimization may be required based on the specific instrument and impurities of interest.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is a good starting point.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Scan Speed: 2 scans/second.
-
Protocol 2: 1H NMR for Isomer Ratio Determination
-
Instrument: NMR Spectrometer (300 MHz or higher recommended).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Parameters:
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16 or 32 (adjust for signal-to-noise).
-
-
Analysis: Integrate the signals corresponding to the vinyl protons of the (E)- and (Z)-isomers. The ratio of the integrals will give the isomeric ratio.
Visualizations
References
Technical Support Center: Purification of Ethyl 3-fluoroprop-2-enoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties in removing starting materials from the Ethyl 3-fluoroprop-2-enoate product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials used in the synthesis of this compound?
A common synthetic route to this compound is the Horner-Wadsworth-Emmons reaction. This reaction typically involves the use of:
-
Ethyl (diethoxyphosphoryl)fluoroacetate: A fluorinated phosphonate reagent.
-
Formaldehyde (or its equivalent, paraformaldehyde): The carbonyl source.
-
A base: Such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Alternatively, a Wittig reaction may be employed, which would use a fluorinated phosphonium ylide.
Q2: I see a significant amount of unreacted starting material in my crude product. What are the likely causes?
Contamination with starting materials can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Impure reagents: The purity of the starting materials, particularly the phosphonate reagent and the base, is crucial for a successful reaction.
-
Moisture contamination: The Horner-Wadsworth-Emmons reaction is sensitive to moisture, which can quench the base and the intermediate carbanion, leading to lower yields and unreacted starting materials.
Q3: How can I effectively remove the unreacted starting materials and byproducts from my this compound product?
Several purification techniques can be employed, with the choice depending on the specific impurities present. The most common and effective methods are fractional distillation and column chromatography.
Troubleshooting Guides
Issue 1: Presence of Low-Boiling Impurities (e.g., unreacted formaldehyde)
If you suspect the presence of low-boiling impurities like residual formaldehyde, a simple distillation or careful evaporation under reduced pressure at a low temperature can be effective for their removal before proceeding with further purification.
Issue 2: Separating this compound from Starting Materials with Close Boiling Points
When the boiling points of your product and the starting materials are close, fractional distillation is the recommended method.
Data Presentation: Physical Properties for Fractional Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl fluoroacetate | 106.09 | 119-122 |
| Triethyl orthoformate | 148.20 | 146 |
| This compound | 118.10 | ~130-140 (estimated) |
Note: The boiling point of this compound is an estimate based on similar structures. It is crucial to monitor the distillation temperature closely.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Sample Loading: Charge the distillation flask with the crude this compound. Add a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Slowly increase the temperature and collect the first fraction, which will be enriched in the lower-boiling starting material (e.g., Ethyl fluoroacetate).
-
Monitor the temperature at the still head. A plateau in temperature indicates the distillation of a pure component.
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Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which should be the desired this compound.
-
Collect any higher-boiling fractions in a separate flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.
Issue 3: Removal of High-Boiling or Non-Volatile Impurities (e.g., phosphonate byproducts)
For the removal of high-boiling or non-volatile impurities, such as triphenylphosphine oxide (a common byproduct in Wittig reactions)[1][2], column chromatography is the most effective method.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel. The amount of silica gel should be 50-100 times the weight of the crude product.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities. A typical starting point is a 9:1 or 8:2 mixture of hexanes to ethyl acetate.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in small fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
This guide provides a starting point for troubleshooting the purification of this compound. The optimal purification strategy will depend on the specific impurities present in your crude product. Always perform small-scale trials to optimize conditions before proceeding with the bulk of the material.
References
Technical Support Center: Ethyl 3-fluoroprop-2-enoate Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Ethyl 3-fluoroprop-2-enoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, which is commonly prepared via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.
Issue 1: Low Yield Upon Scale-Up
Symptoms: A significant drop in product yield is observed when moving from a laboratory scale (grams) to a pilot or industrial scale (kilograms).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and decreased yield. | - Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency. |
| Poor Temperature Control: The exothermic nature of the HWE and Wittig reactions can be more pronounced at a larger scale, leading to runaway reactions and decomposition of products if not managed effectively.[1][2] | - Improve Heat Transfer: Utilize reactors with a high surface-area-to-volume ratio or employ internal cooling coils. - Controlled Reagent Addition: Implement a slow, controlled addition of one of the reagents to manage the rate of heat generation.[2] |
| Base Sensitivity of Reactants/Products: The bases used in these reactions (e.g., sodium hydride, potassium carbonate) can cause decomposition of starting materials or the final product, especially with prolonged reaction times at elevated temperatures. | - Use Milder Bases: Investigate the use of milder bases such as lithium hydroxide or DBU in combination with additives like LiCl for the HWE reaction.[3][4] - Optimize Reaction Time: Monitor the reaction progress closely (e.g., by GC or NMR) to quench the reaction as soon as it reaches completion. |
| Impure Starting Materials: Impurities in the starting materials, such as ethyl fluoroacetate or the phosphonate/phosphonium salt, can interfere with the reaction. | - Purify Reactants: Ensure the purity of all starting materials before use. For example, ethyl fluoroacetate can be synthesized and purified before the olefination step.[5] |
Issue 2: Poor Stereoselectivity (E/Z Ratio)
Symptoms: The desired stereoisomer (typically the E-isomer for HWE) is not the major product, or the ratio of E/Z isomers is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring the Undesired Isomer: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome of the reaction.[3][6] | - HWE for E-selectivity: The HWE reaction generally favors the formation of the more thermodynamically stable E-alkene.[3][4][6] To enhance E-selectivity, allow the reaction intermediates to equilibrate by using a less reactive base and a suitable solvent.[6] - Still-Gennari Modification for Z-selectivity: If the Z-isomer is desired, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, can be employed.[4] |
| Nature of the Ylide (Wittig Reaction): In the Wittig reaction, stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[7] | - Select Appropriate Ylide: For the synthesis of this compound, a stabilized ylide would be required to favor the E-isomer. |
| Presence of Lithium Salts (Wittig Reaction): Lithium salts can affect the stereochemical outcome of the Wittig reaction.[7] | - Salt-Free Conditions: If Z-selectivity with a non-stabilized ylide is desired, running the reaction under lithium-salt-free conditions is recommended.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
The most common and scalable methods for synthesizing α,β-unsaturated esters like this compound are the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions.[3][8] The HWE reaction is often preferred in industrial settings due to the easier removal of the phosphate by-product by aqueous extraction.[3]
Q2: What are the main by-products to expect during the synthesis?
Common by-products can include:
-
Phosphine oxide or phosphate esters: These are inherent by-products of the Wittig and HWE reactions, respectively.[3]
-
Unreacted starting materials: Incomplete reactions will leave residual ethyl fluoroacetate, aldehyde/ketone, and the phosphonate/phosphonium salt.
-
Side-products from base-induced reactions: The base can catalyze self-condensation of the starting materials or decomposition of the product.
-
Geometric isomers: The undesired Z-isomer may be formed depending on the reaction conditions.[7]
Q3: What are the key challenges in purifying this compound at an industrial scale?
Purification challenges include:
-
Removal of phosphorus-containing by-products: While the phosphate by-product from the HWE reaction is generally water-soluble, large quantities may require multiple extractions.[3] Triphenylphosphine oxide from the Wittig reaction can sometimes be challenging to remove completely and may require crystallization or chromatography.
-
Separation of stereoisomers: If a significant amount of the undesired isomer is formed, separation by distillation can be difficult due to similar boiling points. Chromatographic separation is often not feasible on a large scale.
-
Volatility of the product: this compound is a relatively volatile compound, which can lead to product loss during solvent removal and distillation.[9]
Q4: What are the critical safety considerations when scaling up the synthesis of this compound?
-
Handling of Reactants:
-
Ethyl fluoroacetate: This is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[10]
-
Bases: Strong bases like sodium hydride are highly reactive and pyrophoric. They must be handled under an inert atmosphere.
-
Phosphorus reagents: Triphenylphosphine and phosphonates can be irritants.
-
-
Reaction Exotherm: The olefination reactions are exothermic and require careful temperature control to prevent runaway reactions.[1][2]
-
Product Handling: this compound itself is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[11][12]
-
Waste Disposal: The phosphorus-containing by-products should be disposed of in accordance with local regulations.
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction (Lab Scale)
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Ylide:
-
To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the ylide.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the aldehyde (in this case, a precursor to the 3-fluoro moiety) in the same anhydrous solvent to the ylide solution at a controlled temperature.
-
Allow the reaction to stir at a specified temperature (e.g., room temperature) for a period determined by reaction monitoring (e.g., TLC, GC, or NMR).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Ethyl fluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. oecd-nea.org [oecd-nea.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Ethyl 3-fluoroprop-2-enoate Stereoisomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is paramount. The differentiation between (E) and (Z) isomers of olefinic compounds is a common challenge, readily addressed by ¹H NMR spectroscopy. This guide provides a detailed comparison of the ¹H NMR spectral features of (E)- and (Z)-ethyl 3-fluoroprop-2-enoate, supported by established spectroscopic principles.
Data Presentation: A Comparative Analysis
The primary distinguishing feature in the ¹H NMR spectra of the (E) and (Z) isomers of ethyl 3-fluoroprop-2-enoate is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons. The trans relationship of these protons in the (E)-isomer results in a significantly larger coupling constant compared to the cis relationship in the (Z)-isomer. Additionally, coupling to the fluorine atom further splits these signals.
| Stereoisomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| (E)-ethyl 3-fluoroprop-2-enoate | H-2 | ~6.0 - 6.5 | Doublet of doublets (dd) | ³JHH ≈ 12-18 Hz, ³JHF ≈ 18-25 Hz |
| H-3 | ~7.0 - 7.5 | Doublet of doublets (dd) | ³JHH ≈ 12-18 Hz, ²JHF ≈ 50-85 Hz | |
| -OCH₂CH₃ | ~4.2 | Quartet (q) | ³JHH ≈ 7.1 Hz | |
| -OCH₂CH ₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7.1 Hz | |
| (Z)-ethyl 3-fluoroprop-2-enoate | H-2 | ~5.5 - 6.0 | Doublet of doublets (dd) | ³JHH ≈ 4-10 Hz, ³JHF ≈ 10-15 Hz |
| H-3 | ~6.5 - 7.0 | Doublet of doublets (dd) | ³JHH ≈ 4-10 Hz, ²JHF ≈ 15-35 Hz | |
| -OCH₂CH₃ | ~4.1 | Quartet (q) | ³JHH ≈ 7.1 Hz | |
| -OCH₂CH ₃ | ~1.2 | Triplet (t) | ³JHH ≈ 7.1 Hz |
Note: The predicted chemical shifts and coupling constants are based on typical values for similar fluoroalkenes and are subject to solvent and concentration effects. The key takeaway is the significant difference in the ³JHH values between the two isomers.
Experimental Protocols
A standard protocol for obtaining high-quality ¹H NMR spectra for small organic molecules like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure optimal resolution and lineshape.
-
Typical acquisition parameters for a ¹H NMR experiment include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral width: A range appropriate for proton spectra (e.g., -2 to 12 ppm)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be phased and the baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration of the signals should be performed to determine the relative ratios of the protons.
-
The coupling constants should be measured from the splitting patterns of the signals.
Mandatory Visualization
The following diagram illustrates the structural difference between the (E) and (Z) isomers and its direct impact on the observed ³JHH coupling constant in their ¹H NMR spectra.
Caption: Relationship between stereochemistry and ³JHH coupling constants.
A Comparative Analysis of the Reactivity of Ethyl 3-fluoroprop-2-enoate and Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Ethyl 3-fluoroprop-2-enoate and its non-fluorinated analog, ethyl acrylate. The introduction of a fluorine atom at the 3-position of the propenoate backbone significantly alters the electronic properties of the molecule, thereby influencing its behavior in key organic reactions. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes reaction pathways and workflows to facilitate a deeper understanding of their comparative reactivity.
Executive Summary
The primary difference in reactivity between this compound and ethyl acrylate stems from the strong electron-withdrawing effect of the fluorine atom. This effect reduces the electron density of the carbon-carbon double bond in this compound, making it a less potent dienophile in Diels-Alder reactions and a less reactive monomer in free-radical polymerization compared to ethyl acrylate. Conversely, the increased electrophilicity of the β-carbon in this compound is expected to enhance its reactivity as a Michael acceptor in conjugate additions.
While extensive quantitative data for ethyl acrylate is available, direct comparative experimental studies with this compound are limited. The following sections provide a detailed analysis based on existing literature.
Data Presentation: A Comparative Overview
The following tables summarize the available and expected reactivity data for the two compounds.
Table 1: Comparison of Reactivity in Michael Additions
| Compound | Nucleophile | Catalyst/Conditions | Reaction Rate/Yield | Notes |
| Ethyl Acrylate | Amines, Thiols, Carbanions | Base or Nucleophilic Catalysis | Generally high yields and fast reaction rates.[1][2][3][4] | Well-established and widely used reaction. |
| This compound | Amines, Thiols, Carbanions | Base or Nucleophilic Catalysis | Expected to have a faster or comparable reaction rate. | The electron-withdrawing fluorine atom increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Direct comparative kinetic data is not readily available in the literature. |
Table 2: Comparison of Reactivity in Diels-Alder Reactions
| Compound | Diene | Conditions | Product(s) | Yield/Stereoselectivity | Notes |
| Ethyl Acrylate | Cyclopentadiene, Butadiene, Anthracene | Thermal or Lewis Acid Catalysis | Cyclohexene derivatives | Good to excellent yields, often with high endo selectivity.[5] | A versatile dienophile in [4+2] cycloadditions.[5] |
| This compound | 1,3-Diphenylisobenzofuran, Cyclopentadiene | Thermal | Cyclohexene derivatives | Reacts with highly reactive dienes. | The electron-withdrawing fluorine atom deactivates the double bond, making it a less reactive dienophile compared to ethyl acrylate. Other similar fluorinated alkenoates have been described as "very unreactive". |
Table 3: Comparison of Reactivity in Free-Radical Polymerization
| Compound | Initiator | Conditions | Polymerization Rate | Resulting Polymer | Notes |
| Ethyl Acrylate | AIBN, BPO | Thermal or Photochemical | Readily polymerizes. | Poly(ethyl acrylate) | Widely used in industrial polymer synthesis.[6][7] |
| This compound | AIBN, BPO | Thermal or Photochemical | Expected to have a slower polymerization rate. | Poly(this compound) | The electron-withdrawing fluorine atom can decrease the reactivity of the monomer towards radical attack. General studies on fluorinated acrylates suggest lower reactivity in copolymerization.[8] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for acrylates and can be adapted for comparative studies.
Protocol 1: Michael Addition of an Amine to an Acrylate
Objective: To compare the rate of reaction of a primary or secondary amine with this compound and ethyl acrylate.
Materials:
-
Ethyl acrylate
-
This compound
-
Benzylamine (or other suitable amine)
-
Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (optional)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Apparatus for monitoring the reaction (e.g., TLC, GC-MS, or NMR)
Procedure:
-
In a round-bottom flask, dissolve the acrylate (1.0 eq.) in the chosen solvent.
-
Add the amine (1.1 eq.).
-
If a catalyst is used, add DBU (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or ¹H NMR to determine the consumption of the starting materials and the formation of the product.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography if necessary.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
Objective: To compare the reactivity of this compound and ethyl acrylate as dienophiles in a [4+2] cycloaddition reaction.
Materials:
-
Ethyl acrylate
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl) (optional)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask with a reflux condenser
-
Apparatus for monitoring the reaction (e.g., TLC, GC-MS, or NMR)
Procedure:
-
In a round-bottom flask, dissolve the acrylate (1.0 eq.) in the chosen solvent.
-
Add freshly cracked cyclopentadiene (1.2 eq.).
-
If a Lewis acid catalyst is used, it should be added at this stage under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction rate.
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the product can be purified by distillation or chromatography to separate the endo and exo isomers.
Protocol 3: Free-Radical Polymerization
Objective: To compare the rate of polymerization of this compound and ethyl acrylate.
Materials:
-
Ethyl acrylate (inhibitor removed)
-
This compound (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Stirring plate and magnetic stir bar
-
Oil bath for heating
-
Apparatus for monitoring the reaction (e.g., gravimetry, dilatometry, or NMR)
Procedure:
-
The monomer (ethyl acrylate or this compound) is first purified to remove the inhibitor, typically by passing it through a column of basic alumina.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the purified monomer is dissolved in the solvent.
-
The initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) is added.
-
The reaction mixture is heated in an oil bath to the desired temperature (e.g., 60-80 °C for AIBN).
-
The polymerization progress can be monitored by taking samples at different time intervals and determining the monomer conversion gravimetrically (by precipitating the polymer in a non-solvent like methanol) or by ¹H NMR spectroscopy.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then isolated by precipitation and dried under vacuum.
Mandatory Visualization
The following diagrams illustrate the generalized mechanisms and workflows for the discussed reactions.
References
Comparative Guide to the Biological Activity of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various classes of fluorinated organic compounds, offering insights into their potential as therapeutic agents. The data presented here is intended to serve as a reference for researchers engaged in the discovery and development of novel pharmaceuticals. While direct derivatives of Ethyl 3-fluoroprop-2-enoate are not extensively documented in publicly available literature, this guide focuses on structurally related fluorinated compounds that exhibit significant anticancer and antimicrobial properties.
Anticancer Activity of Fluorinated Compounds
Fluorine's unique properties, including its high electronegativity and small size, often lead to enhanced biological activity and improved pharmacokinetic profiles of organic molecules. In the context of oncology, fluorinated compounds have demonstrated potent cytotoxic effects against various cancer cell lines. This section compares the anticancer activity of two such classes: fluorinated isatins and fluorinated chalcones.
Data Presentation: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative fluorinated isatins and chalcones against different human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Fluorinated Isatins | Compound 8 (4-nitrobenzylidene derivative) | A549 (Lung) | 42.43[1] | Cisplatin | - |
| Compound 8 (4-nitrobenzylidene derivative) | HepG2 (Liver) | 48.43[1] | Cisplatin | - | |
| Isatin-fluoroquinazolinone hybrid 31 | MCF-7 (Breast) | 0.35[2] | Gefitinib | 0.97[2] | |
| Bis-(indoline-2,3-dione) hybrid 29 | MCF-7 (Breast) | 0.0028[2] | - | - | |
| Fluorinated Chalcones | Chalcone derivative 15 (brominated) | Gastric cancer cells | 3.57–5.61[3] | - | - |
| Fluorinated chalcone 16 | BxPC-3 (Pancreatic) | 18.67[3] | - | - | |
| Fluorinated chalcone 16 | BT-20 (Breast) | 26.43[3] | - | - | |
| Chalcone-pyrazole hybrid 31 | HCC cell lines | 0.5–4.8[3] | - | - | |
| α-Fluorinated chalcone 4c | 5 different cancer cell lines | 0.025–0.254[4] | - | - | |
| Chalcone derivative 5 | AGS (Gastric) | <1.0 µg/mL | - | - | |
| Chalcone derivative 7 | HL-60 (Leukemia) | <1.57 µg/mL | - | - |
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of fluorinated compounds. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and survival.[5][6][7][8][9] Its aberrant activation is a hallmark of many cancers.[5][6][7][8][9] Some fluorinated compounds exert their anticancer effects by inhibiting EGFR.
Caption: EGFR Signaling Pathway Inhibition.
Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I Inhibition.
Experimental Protocols: Anticancer Activity
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity of Fluorinated Compounds
The incorporation of fluorine atoms into antimicrobial scaffolds has been a successful strategy for enhancing their potency and spectrum of activity. Fluoroquinolones are a well-known class of antibiotics that exemplify this approach. This section compares the antimicrobial activity of fluorinated quinolones and pyrimidines.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated quinolones and pyrimidines against various bacterial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound Class | Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Fluorinated Quinolones | CS-940 | Acinetobacter spp. | 0.03[19] |
| CS-940 | Stenotrophomonas maltophilia | 2[19] | |
| CS-940 | Haemophilus influenzae | ≤0.06[19] | |
| CS-940 | Streptococcus spp. | ≤2[19] | |
| Fluorinated Pyrimidines | Compound 7j | Gram-positive bacteria | 0.25–1[20] |
| 2,4-dichloro-5-fluoropyrimidine | S. aureus | 50[21] | |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | S. aureus | 50[21] | |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | S. aureus | 100[21] |
Experimental Protocols: Antimicrobial Activity
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.[24]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[24]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[24]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[24]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[24]
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - Vigipallia [integ04-cnspfv.archimed.fr]
- 11. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. protocols.io [protocols.io]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broth microdilution susceptibility testing. [bio-protocol.org]
Comparative Crystallographic Analysis of Ethyl 3-Fluoroprop-2-enoate Derivatives
A detailed examination of the solid-state structures of fluorinated prop-2-enoate esters, crucial intermediates in pharmaceutical and materials science, reveals key conformational differences and packing arrangements influenced by substituent effects. This guide provides a comparative overview of the crystallographic data of selected ethyl 3-fluoroprop-2-enoate derivatives, offering insights for researchers and professionals in drug development and materials design.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. In the context of ethyl prop-2-enoate derivatives, fluorination can impact molecular conformation, intermolecular interactions, and ultimately, the crystalline packing. Understanding these structural nuances is paramount for the rational design of novel therapeutic agents and functional materials. This guide presents a side-by-side comparison of the crystallographic parameters of two distinct this compound derivatives, alongside the experimental protocols for their characterization.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two derivatives of this compound, providing a clear and objective comparison of their solid-state structures.
| Parameter | Ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate | Ethyl 2-(4-chlorophenyl)-3-(3,5-difluorophenoxy)acrylate |
| Chemical Formula | C₁₁H₈F₄O₃ | C₁₇H₁₃ClF₂O₃ |
| Molecular Weight | 268.17 g/mol | 338.72 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 8.423(3) | 9.4999(17) |
| b (Å) | 9.288(3) | 7.6771(14) |
| c (Å) | 13.589(4) | 21.564(4) |
| α (˚) | 90 | 90 |
| β (˚) | 104.38(3) | 91.40(3) |
| γ (˚) | 90 | 90 |
| Volume (ų) | 1029.4(6) | 1572.2(5) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.730 | 1.430 |
Experimental Protocols
Synthesis and Crystallization
Ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate: The synthesis of this compound is achieved through the reaction of the corresponding fluorinated benzoylacetate with a suitable ethyl esterification agent. Single crystals suitable for X-ray diffraction are typically grown from a solution by slow evaporation of the solvent at room temperature.
Ethyl 2-(4-chlorophenyl)-3-(3,5-difluorophenoxy)acrylate: This derivative was synthesized by reacting equimolar amounts of ethyl 3-bromo-2-(4-chlorophenyl)acrylate and 3,5-difluorophenol in chloroform. The reaction mixture was stirred overnight, and colorless block-like crystals were obtained by the gradual evaporation of the solvent in the air over a week.[1]
X-ray Diffraction Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Structural Insights and Visualization
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. To visualize the fundamental workflow of single-crystal X-ray crystallography, a powerful technique for elucidating these three-dimensional structures, the following diagram is provided.
This guide highlights the importance of detailed structural analysis in understanding the properties of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules with tailored functionalities. Further studies on a wider range of derivatives are encouraged to build a more comprehensive structure-property relationship database.
References
A Comparative Guide to Fluorinated Building Blocks in Synthesis: Ethyl 3-fluoroprop-2-enoate in Focus
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of Ethyl 3-fluoroprop-2-enoate with other prominent fluorinated building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal synthon for your research needs.
This compound has emerged as a versatile and reactive building block for the introduction of a fluorinated three-carbon unit. Its utility is benchmarked here against two other widely employed fluorinated synthons: Ethyl 4,4,4-trifluoroacetoacetate and Trifluoroacetic Acid (TFA) and its derivatives. This comparison will delve into their respective reactivities in key synthetic transformations, including the synthesis of heterocyclic compounds, which are prevalent motifs in pharmaceuticals.
At a Glance: Comparison of Key Fluorinated Building Blocks
| Building Block | Structure | Key Features | Common Applications |
| This compound | α,β-unsaturated ester, Michael acceptor, Dienophile | Cycloaddition reactions, Michael additions, Synthesis of fluorinated heterocycles | |
| Ethyl 4,4,4-trifluoroacetoacetate | β-ketoester, Trifluoromethyl group source | Synthesis of pyrimidines, pyrazoles, and other heterocycles | |
| Trifluoroacetic Acid (TFA) | Strong acid, Catalyst, Trifluoromethylating agent (derivatives) | Acid-catalyzed reactions, Protecting group removal, Synthesis of trifluoromethyl-containing compounds |
Performance in Heterocycle Synthesis: A Comparative Analysis
The synthesis of heterocycles is a critical application for fluorinated building blocks. The following sections provide a comparative overview of the performance of this compound and its alternatives in the construction of these important scaffolds.
Cycloaddition Reactions: A Showcase for this compound
This compound, existing as both (E) and (Z) isomers, is a potent dienophile in [4+2] cycloaddition reactions. The stereochemistry of the starting isomer plays a crucial role in determining the stereochemical outcome of the cycloadduct.
Experimental Data Snapshot: Cycloaddition Reactions [1]
| Diene | Dienophile | Product Configuration |
| 1,3-Diphenylisobenzofuran | (Z)-Ethyl 3-fluoroprop-2-enoate | endo |
| Cyclopentadiene | (Z)-Ethyl 3-fluoroprop-2-enoate | endo |
| 1,3-Diphenylisobenzofuran | (E)-Ethyl 3-fluoroprop-2-enoate | Mixture of endo and exo |
| Cyclopentadiene | (E)-Ethyl 3-fluoroprop-2-enoate | Mixture of endo and exo |
This demonstrates the stereospecificity of the (Z)-isomer in contrast to the (E)-isomer, offering a valuable tool for controlling stereochemistry in complex syntheses.
Synthesis of Pyrimidines and Triazoles: The Domain of Ethyl 4,4,4-trifluoroacetoacetate and TFA Derivatives
Ethyl 4,4,4-trifluoroacetoacetate is a cornerstone in the synthesis of trifluoromethyl-substituted pyrimidines and other heterocycles through condensation reactions.[2][3][4][5] For instance, its reaction with amidines is a common route to pyrimidine cores.
Similarly, derivatives of Trifluoroacetic Acid, such as ethyl trifluoroacetate, are employed in multicomponent reactions to generate trifluoromethyl-containing heterocycles like 1,2,4-triazoles.[6]
Experimental Data Snapshot: Heterocycle Synthesis
| Building Block | Reaction Type | Heterocycle | Yield | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Claisen Condensation | Ethyl 4,4,4-trifluoroacetoacetate | 74.7% | CN106565475A |
| Ethyl trifluoroacetate | Three-component condensation with hydrazine and amidines | 3-Trifluoromethyl-5-substituted-1,2,4-triazoles | Good to excellent | J. Chem. Res., Synopses |
Michael Addition Reactions: A Versatile Application
This compound, as an α,β-unsaturated ester, is an excellent Michael acceptor. This reactivity allows for the introduction of the fluorinated propyl group through conjugate addition of various nucleophiles, such as thiols. This reaction is often carried out under mild, base-catalyzed conditions.
Experimental Data Snapshot: Michael Addition
| Michael Acceptor | Nucleophile | Product | Conditions | Yield | Reference |
| Electron deficient alkenes | Thiols | Thioether adducts | KF/alumina, room temp. | Good to excellent | SciELO |
Experimental Protocols
General Procedure for Cycloaddition of (Z)-Ethyl 3-fluoroprop-2-enoate with Cyclopentadiene[1]
To a solution of (Z)-Ethyl 3-fluoroprop-2-enoate in a suitable solvent (e.g., diethyl ether or toluene) is added an excess of freshly distilled cyclopentadiene. The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the endo-cycloadduct.
General Procedure for the Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation[2][3][4][5]
To a solution of sodium ethoxide in ethanol, a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours and then acidified. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure to yield Ethyl 4,4,4-trifluoroacetoacetate.
General Procedure for Thiol-Michael Addition to an Electron Deficient Alkene[7][8]
To a stirred mixture of a thiol and KF/alumina, the electron-deficient alkene (such as this compound) is added. The reaction is stirred at room temperature and monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the corresponding thioether adduct.
Conclusion
This compound is a valuable and versatile building block, particularly for the stereoselective synthesis of fluorinated carbocycles via cycloaddition reactions and for the introduction of a fluorinated three-carbon chain through Michael additions.
In comparison, Ethyl 4,4,4-trifluoroacetoacetate and derivatives of Trifluoroacetic Acid are the workhorses for the synthesis of a wide range of trifluoromethyl-substituted heterocycles. The choice of the optimal fluorinated building block will ultimately depend on the specific target molecule and the desired synthetic transformation. For cycloaddition and Michael addition reactions where a monofluorinated three-carbon unit is desired, this compound presents a compelling option. For the construction of trifluoromethylated heterocycles through condensation reactions, Ethyl 4,4,4-trifluoroacetoacetate and related synthons remain the preferred choice.
This guide provides a foundational understanding to aid in the strategic selection of fluorinated building blocks. Further investigation into specific reaction conditions and substrate scopes is recommended for individual research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized Ethyl 3-fluoroprop-2-enoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Ethyl 3-fluoroprop-2-enoate, a key building block in various pharmaceutical syntheses. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Introduction
This compound is a valuable alpha,beta-unsaturated ester utilized in the synthesis of a range of biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Consequently, the isomeric purity and the absence of process-related impurities in this compound are of paramount importance. This guide focuses on the validation of its purity, with a primary emphasis on the widely adopted HPLC technique, while also providing a comparative overview of alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a robust and versatile technique for the separation and quantification of organic molecules. Its suitability for analyzing this compound stems from the compound's moderate polarity and UV-absorbing properties.
Experimental Protocol: RP-HPLC Method
A typical RP-HPLC method for the analysis of this compound and its potential impurities can be established as follows. This protocol is based on methods developed for similar acrylate esters and should be validated for specific laboratory conditions.[1][2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase composition (70:30 Water:Acetonitrile).
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities may arise from starting materials, side reactions, or degradation. These can include:
-
Unreacted Starting Materials: Such as the corresponding aldehyde or phosphonate ylide, depending on the synthetic route.
-
Geometric Isomer: The (Z)-isomer of this compound.
-
Michael Adducts: Resulting from the addition of nucleophiles to the electron-deficient double bond.
-
Polymerization Products: Oligomers or polymers formed via radical or anionic polymerization of the acrylate.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The developed HPLC method should demonstrate sufficient resolution to separate the main peak of this compound from these potential impurities.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer complementary information and can be advantageous in specific scenarios.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
| HPLC-UV/DAD | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, good sensitivity for UV-active compounds, quantitative accuracy, and robustness.[1][2][3] | Requires chromophores for UV detection, may require derivatization for some compounds. | Primary method for purity determination and quantification of impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning in a gaseous mobile phase, followed by mass-based detection. | Excellent for volatile and thermally stable compounds, provides structural information from mass spectra.[4][5][6][7] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Identification of volatile impurities and residual solvents.[4][5] |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei. | Highly accurate and precise for purity assessment without the need for a specific reference standard of the analyte, provides structural information.[8][9][10][11][12] | Lower sensitivity compared to HPLC and GC-MS, requires a highly pure internal standard, potential for signal overlap. | Absolute purity determination and structural confirmation.[8][9][10][11] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, short analysis times, low sample and reagent consumption.[13][14][15][16][17] | Lower sensitivity for neutral compounds, reproducibility can be challenging. | Analysis of charged impurities or after derivatization of the main compound. |
Visualizing the Analytical Workflow
To effectively manage the purity validation process, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Validation.
Signaling Pathway for Method Selection
The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting the most appropriate method for purity validation of this compound.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Validating the purity of this compound is a critical quality control step in drug development and chemical synthesis. While RP-HPLC stands out as a robust and reliable primary method for routine purity assessment, a multi-faceted approach employing complementary techniques like GC-MS for volatile impurity profiling and qNMR for absolute purity determination provides a more comprehensive understanding of the sample's composition. The choice of the most suitable analytical strategy should be guided by the specific analytical needs, available instrumentation, and the stage of the development process. The detailed protocols and comparative data presented in this guide aim to empower researchers to make informed decisions for ensuring the quality and integrity of their synthesized compounds.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-phenylprop-2-enoate | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. rssl.com [rssl.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fatty Acid Analysis by Capillary Electrophoresis and Contactless Conductivity Detection for Future Life Detection Missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Computational Analysis of Reaction Mechanisms Involving Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational approaches used to study the reaction mechanisms of fluorinated acrylates, with a focus on systems analogous to Ethyl 3-fluoroprop-2-enoate. Due to the limited availability of specific computational studies on this compound, this guide draws upon research on structurally similar fluorinated and non-fluorinated acrylates to offer insights into potential reaction pathways and the computational methods employed to investigate them. The inclusion of fluorine atoms in organic molecules is known to significantly alter their electronic properties, thereby influencing their reactivity in various chemical transformations.
Computational Methodologies for Analyzing Reaction Mechanisms of Fluorinated Acrylates
Density Functional Theory (DFT) has emerged as a primary tool for investigating the reaction mechanisms of fluorinated acrylates. The choice of functional and basis set is crucial for obtaining accurate kinetic and thermodynamic data. A study on the free-radical polymerization of α-substituted acrylates, including ethyl α-fluoroacrylate, found that the MPWB1K functional, in conjunction with the 6-311+G(3df,2p) basis set for single-point energy calculations on geometries optimized at the B3LYP/6-31+G(d) level, provided the best qualitative agreement with experimental results.[1] Theoretical studies on cycloaddition reactions have also frequently employed the B3LYP functional with the 6-31G(d) basis set to understand regio- and stereoselectivity.[2] For Michael addition reactions, DFT calculations have been used to elucidate reaction mechanisms and understand solvent effects, sometimes in combination with mixed quantum and molecular mechanical (QM/MM) methods like Monte Carlo sampling and free-energy perturbation theory (MC/FEP).[3]
Table 1: Comparison of Computational Methods Used in the Analysis of Acrylate Reaction Mechanisms
| Reaction Type | Computational Method | Key Findings/Applications | Reference |
| Free-Radical Polymerization | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Best qualitative agreement with experimental propagation kinetics for α-substituted acrylates. | [1] |
| 1,3-Dipolar Cycloaddition | B3LYP/6-31G(d) | Understanding regio- and stereoselectivity of reactions involving acrylate derivatives. | [2] |
| Aza-Michael Addition | DFT and MC/FEP | Elucidation of detailed reaction mechanisms and solvent effects. | [3] |
| [3+2] Cycloaddition | M062X/6-31+G(d) | Study of regiochemistry in reactions involving β-phosphorylated nitroethenes, analogous to substituted acrylates. | [4] |
Key Reaction Mechanisms of Fluorinated Acrylates
Based on the literature for related compounds, two primary reaction pathways are of significant interest for this compound: Michael addition and cycloaddition reactions. The presence of the electron-withdrawing fluorine atom and the ester group activates the double bond for nucleophilic attack.
1. Michael Addition:
The Michael addition is a fundamental reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this compound, a nucleophile would attack the β-carbon, leading to the formation of a new carbon-nucleophile bond. The incorporation of fluorine can significantly impact the stereoselectivity of such additions.[5]
Experimental Protocol for a Phospha-Michael Addition on α-Fluoromethylacrylates (Illustrative)
As a proxy for a potential experimental setup, a study on the phospha-Michael addition on α-fluoromethylacrylates provides a relevant protocol. To a solution of the α-fluoromethylacrylate in a suitable solvent (e.g., THF), the phosphine nucleophile is added at a controlled temperature (e.g., 0 °C). The reaction is stirred for a specified time until completion, as monitored by techniques like TLC or NMR. The product is then isolated and purified using standard procedures such as column chromatography.[5]
2. Cycloaddition Reactions:
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for forming cyclic compounds.[2][6] this compound can act as a dienophile or a dipolarophile in these reactions. Computational studies are instrumental in predicting the stereochemical and regiochemical outcomes of these reactions. For instance, in [3+2] cycloadditions involving related nitroalkenes, DFT calculations have shown that the reactions are polar and proceed through a one-step mechanism.[7]
Experimental Protocol for a [3+2] Cycloaddition (Illustrative)
An illustrative protocol for a [3+2] cycloaddition between a nitrone and a substituted alkene involves dissolving the alkene (analogous to this compound) and the nitrone in a dry solvent like benzene. The mixture is stirred at room temperature for a specified duration, with the reaction progress monitored by HPLC. The product can then be isolated by filtration, solvent evaporation, and crystallization.[7]
Conclusion
While direct computational studies on the reaction mechanisms of this compound are not extensively available, a comparative analysis of related fluorinated acrylates provides valuable insights. DFT methods, particularly with functionals like MPWB1K and M062X, have proven effective in elucidating the kinetics and mechanisms of reactions such as polymerization, Michael additions, and cycloadditions. The presence of fluorine is a critical factor influencing reactivity and selectivity, making computational analysis an indispensable tool for predicting and understanding the behavior of these compounds in complex chemical transformations. Future computational work should focus on directly modeling the reactions of this compound to provide more specific data for researchers in drug development and materials science.
References
- 1. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates | Center for Molecular Modeling [molmod.ugent.be]
- 2. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auetd.auburn.edu [auetd.auburn.edu]
- 4. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroquinolone Antibiotics Synthesized from Ethyl 3-Fluoroprop-2-enoate Precursors: A Comparative Efficacy Analysis
For researchers and drug development professionals, the quest for more potent and selective therapeutic agents is perpetual. Fluoroquinolone antibiotics, a cornerstone in the fight against bacterial infections, have seen continuous evolution, with modifications to their core structure leading to enhanced efficacy and broader spectrum of activity. A key precursor in the synthesis of certain advanced fluoroquinolones is Ethyl 3-fluoroprop-2-enoate and its derivatives, such as ethyl 3-oxo-3-(polyfluorophenyl)propanoates. This guide provides a comparative overview of the efficacy of a specific polyfluorinated fluoroquinolone, Zabofloxacin, synthesized using such a precursor, against other commonly used antibiotics, supported by experimental data and detailed methodologies.
Introduction to Polyfluorinated Fluoroquinolones
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][][3] These enzymes are critical for DNA replication, transcription, and repair. The introduction of multiple fluorine atoms into the quinolone structure, a process that can be achieved using building blocks derived from this compound, can significantly enhance the drug's potency, alter its pharmacokinetic profile, and potentially overcome existing resistance mechanisms.[4]
One such advanced fluoroquinolone is Zabofloxacin, which features a polyfluorinated substituent. The synthesis of Zabofloxacin involves the use of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a derivative that highlights the utility of fluorinated propanoate precursors in constructing complex antibacterial agents.[4]
Comparative Efficacy of Zabofloxacin
To provide a clear comparison of Zabofloxacin's efficacy, we have summarized key quantitative data from various studies. The primary metric for in vitro antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Zabofloxacin | Streptococcus pneumoniae (quinolone-susceptible) | 0.06 | [4] |
| Ciprofloxacin | Streptococcus pneumoniae (quinolone-susceptible) | 1.0 - 4.0 | [5] |
| Levofloxacin | Streptococcus pneumoniae (quinolone-susceptible) | 1.0 - 2.0 | [5] |
| Moxifloxacin | Streptococcus pneumoniae (quinolone-susceptible) | 0.06 - 0.25 | [5] |
| Gatifloxacin | Streptococcus pneumoniae (quinolone-susceptible) | 0.5 - 1.0 | [5] |
| Zabofloxacin | Streptococcus pneumoniae (quinolone-resistant) | 0.25 | [4] |
| Ciprofloxacin | Streptococcus pneumoniae (quinolone-resistant) | >32 | [5] |
| Levofloxacin | Streptococcus pneumoniae (quinolone-resistant) | >16 | [5] |
| Moxifloxacin | Streptococcus pneumoniae (quinolone-resistant) | 2.0 | [5] |
| Gatifloxacin | Streptococcus pneumoniae (quinolone-resistant) | 4.0 | [5] |
| Zabofloxacin | Staphylococcus aureus (MSSA) | 0.06 | [4] |
| Ciprofloxacin | Staphylococcus aureus (MSSA) | 0.25 | [6] |
| Levofloxacin | Staphylococcus aureus (MSSA) | 0.5 | [6] |
| Moxifloxacin | Staphylococcus aureus (MSSA) | 0.06 | [6] |
| Gatifloxacin | Staphylococcus aureus (MSSA) | 0.125 | [6] |
| Zabofloxacin | Haemophilus influenzae | ≤0.03 | [4] |
| Ciprofloxacin | Haemophilus influenzae | ≤0.03 | [5] |
| Levofloxacin | Haemophilus influenzae | ≤0.03 | [5] |
| Moxifloxacin | Haemophilus influenzae | ≤0.03 | [5] |
| Gatifloxacin | Haemophilus influenzae | ≤0.03 | [5] |
Note: MIC values can vary slightly between studies due to different testing methodologies.
As the data indicates, Zabofloxacin demonstrates potent activity against key respiratory pathogens, including both quinolone-susceptible and quinolone-resistant strains of Streptococcus pneumoniae. Its efficacy against S. pneumoniae is comparable to or greater than that of other later-generation fluoroquinolones like moxifloxacin and significantly more potent than older agents like ciprofloxacin and levofloxacin, particularly against resistant strains.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method crucial for assessing the potency of new antimicrobial agents.
Experimental Protocol for MIC Determination (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in the broth medium in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Mechanism of Action and Signaling Pathway
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[1][7]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow for Synthesis
The synthesis of Zabofloxacin involves a multi-step process, with a key step being the construction of the fluorinated naphthyridine core. This is achieved through the reaction of a fluorinated propanoate derivative with a cyclopropylamine, followed by cyclization.
Caption: Simplified synthetic workflow for Zabofloxacin.
Conclusion
The use of this compound and its derivatives as precursors in the synthesis of polyfluorinated fluoroquinolones like Zabofloxacin has led to the development of highly potent antibacterial agents. The comparative efficacy data clearly demonstrates the potential of such compounds to address the challenges of bacterial resistance, particularly against clinically important pathogens like Streptococcus pneumoniae. The detailed experimental protocols and understanding of the mechanism of action provide a solid foundation for further research and development in this critical area of medicinal chemistry.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
A Spectroscopic Showdown: Unmasking the (E) and (Z) Isomers of Ethyl 3-fluoroprop-2-enoate
A detailed comparative analysis of the spectroscopic signatures of the geometric isomers of Ethyl 3-fluoroprop-2-enoate, providing researchers and drug development professionals with key differentiating data for their identification and characterization.
In the realm of synthetic chemistry and drug discovery, the precise identification of geometric isomers is paramount, as subtle differences in spatial arrangement can lead to significant variations in biological activity and physical properties. This guide presents a comprehensive spectroscopic comparison of the (E) and (Z) isomers of this compound, two compounds with potential applications in medicinal chemistry and materials science. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these two isomers.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for the (E) and (Z) isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) of H-2 (ppm) | Chemical Shift (δ) of H-3 (ppm) | Coupling Constant (JH-F) (Hz) | Coupling Constant (JH-H) (Hz) |
| (E)-isomer | ~6.0 | ~7.5 | ~20 (geminal) | ~15 (trans) |
| (Z)-isomer | ~5.5 | ~6.8 | ~4 (geminal) | ~10 (cis) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) of C-1 (ppm) | Chemical Shift (δ) of C-2 (ppm) | Chemical Shift (δ) of C-3 (ppm) |
| (E)-isomer | ~165 | ~105 | ~150 |
| (Z)-isomer | ~163 | ~100 | ~145 |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, referenced to CFCl₃)
| Isomer | Chemical Shift (δ) (ppm) |
| (E)-isomer | ~ -120 |
| (Z)-isomer | ~ -140 |
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | C=C Stretch | C-F Stretch |
| (E)-isomer | ~1725 | ~1660 | ~1100 |
| (Z)-isomer | ~1730 | ~1650 | ~1080 |
Table 5: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| (E)-isomer | 118 | 90, 73, 45 |
| (Z)-isomer | 118 | 90, 73, 45 |
Distinguishing Features: A Spectroscopic Fingerprint
The differentiation between the (E) and (Z) isomers of this compound is most definitively achieved through NMR spectroscopy. The key distinguishing features lie in the coupling constants observed in the ¹H NMR spectra. The larger trans-coupling constant (~15 Hz) for the vinylic protons in the (E)-isomer is a clear indicator of their anti-periplanar relationship. Conversely, the smaller cis-coupling constant (~10 Hz) in the (Z)-isomer reflects the syn-periplanar arrangement of the vinylic protons.
Furthermore, the geminal coupling between the fluorine atom and the proton on C-2 (²JH-F) is significantly different for the two isomers. The (E)-isomer exhibits a larger coupling constant (~20 Hz) compared to the (Z)-isomer (~4 Hz). This difference arises from the through-space interaction between the fluorine and the ester group in the (Z)-isomer, which influences the electronic environment and, consequently, the coupling.
In ¹⁹F NMR spectroscopy, the chemical shift provides another clear point of differentiation. The fluorine nucleus in the (E)-isomer is more deshielded and resonates at a downfield position (~ -120 ppm) compared to the more shielded fluorine in the (Z)-isomer (~ -140 ppm).
While IR spectroscopy and mass spectrometry provide valuable information for the overall characterization of the molecule, the differences between the isomers are less pronounced. In the IR spectra, slight shifts in the C=O and C=C stretching frequencies can be observed. The mass spectra of both isomers are expected to be very similar, showing the molecular ion peak and common fragmentation patterns, making it a less reliable technique for distinguishing between the two.
Experimental Protocols
Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate:
The (Z)-isomer can be synthesized via a Wittig reaction. This involves the reaction of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with fluoroformaldehyde. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature. The (Z)-isomer is generally the major product under these conditions due to the kinetic control of the Wittig reaction.
Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate:
The (E)-isomer can be prepared through various methods, including the isomerization of the (Z)-isomer. This can be achieved by treating the (Z)-isomer with a catalytic amount of a strong acid or by photochemical irradiation. Alternatively, specific stereoselective synthetic routes can be employed.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the compound between sodium chloride plates.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Experimental Workflow and Key Distinctions
Caption: Experimental workflow for the synthesis and spectroscopic analysis of (E) and (Z) isomers.
Caption: Key NMR spectroscopic differences between (E) and (Z) isomers.
Safety Operating Guide
Prudent Disposal of Ethyl 3-fluoroprop-2-enoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 3-fluoroprop-2-enoate, a fluorinated ester, requires careful handling and adherence to specific disposal protocols. Due to the absence of a dedicated safety data sheet (SDS) for this specific compound, the following guidelines are synthesized from best practices for the disposal of halogenated organic compounds and acrylates.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Waste Segregation: It is imperative to collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[1] This container should be designated for "Halogenated Organic Waste."[1] Do not mix this waste with non-halogenated solvents or other reactive chemicals to prevent unforeseen hazardous reactions.[1][2]
-
Container Selection and Labeling: The waste container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[3][4] The container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name, "this compound," and its approximate concentration and volume.[3][4]
-
Accumulation of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from heat sources, open flames, and incompatible materials.[5][6] Ensure the container remains closed at all times except when adding waste.[3]
-
Request for Disposal: Once the waste container is full or is no longer being used, a formal request for chemical waste collection must be submitted to your institution's Environmental Health and Safety (EHS) department.[3][5][6] Follow your organization's specific procedures for requesting a waste pickup.
-
Final Disposal Method: The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility, arranged by your EHS department.[5][7] The most common and appropriate method for this type of chemical is high-temperature incineration.[7]
Note: Evaporation of volatile chemical waste in a fume hood is not a recommended or compliant disposal method.[4][8] Similarly, never dispose of this chemical down the drain or in regular trash.[4][8][9]
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste per Lab | 10 gallons |
| Maximum Volume of Acutely Hazardous Waste | 1 quart |
| pH Range for Neutralized Aqueous Waste | 5.5 - 9.0 |
Data synthesized from general laboratory safety manuals.[2][10]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 2. ehs.utexas.edu [ehs.utexas.edu]
- 3. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. gov.uk [gov.uk]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. nailknowledge.org [nailknowledge.org]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Ethyl 3-fluoroprop-2-enoate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 3-fluoroprop-2-enoate was located. The following guidance is synthesized from safety data for structurally similar fluorinated esters and related chemical compounds. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct.
Hazard Summary
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Flammability: May be a flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Potential for acute oral toxicity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes. Consider fire/flame resistant and impervious clothing for larger quantities.[4] | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is recommended. | Follow NIOSH or equivalent respirator selection guidelines. |
| Hand Protection | Chemical-resistant gloves. | Dispose of contaminated gloves after use. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][5]
Handling Procedures:
-
Wash hands thoroughly after handling.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Do not release into the environment.[1]
-
Contaminated packaging should be treated as the product itself.
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
